N-[2-(butan-2-yl)phenyl]-2-iodobenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H18INO |
|---|---|
Molecular Weight |
379.23 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C17H18INO/c1-3-12(2)13-8-5-7-11-16(13)19-17(20)14-9-4-6-10-15(14)18/h4-12H,3H2,1-2H3,(H,19,20) |
InChI Key |
ZZSDSZYPBQNONC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-[2-(butan-2-yl)phenyl]-2-iodobenzamide. This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require a detailed understanding of the preparation and analytical validation of this molecule.
Introduction
This compound is an amide derivative incorporating a sterically hindered 2-(butan-2-yl)aniline moiety and a 2-iodobenzoyl group. The presence of the ortho-iodo substituent on the benzoyl ring provides a handle for further synthetic transformations, such as cross-coupling reactions, making this compound a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceutically active compounds. The butan-2-yl group introduces chirality and lipophilicity, which can significantly influence the pharmacological properties of a parent molecule. This guide outlines a robust synthetic protocol and a comprehensive characterization workflow for this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a standard amide coupling reaction between 2-(butan-2-yl)aniline and 2-iodobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Starting Materials
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-(butan-2-yl)aniline | 55751-54-7 | C₁₀H₁₅N | 149.23 | Liquid |
| 2-Iodobenzoyl chloride | 609-67-6 | C₇H₄ClIO | 266.46 | Solid, M.p.: 27-31 °C |
Experimental Protocol: Amide Coupling
A reliable method for the synthesis of this compound involves the reaction of 2-(butan-2-yl)aniline with 2-iodobenzoyl chloride in the presence of a non-nucleophilic base such as triethylamine or pyridine in an inert solvent like dichloromethane or tetrahydrofuran.
Procedure:
-
To a solution of 2-(butan-2-yl)aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-iodobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Determine the yield and characterize the product.
Characterization of this compound
Predicted and Known Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₇H₁₈INO | Calculated |
| Molecular Weight | 379.24 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | To be determined experimentally |
| Solubility | Soluble in common organic solvents (DCM, CHCl₃, EtOAc, Acetone) | Predicted |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, the methine, methylene, and methyl protons of the butan-2-yl group, and a broad singlet for the amide N-H proton. The aromatic region (δ 7.0-8.0 ppm) will be complex due to the ortho-substitution on both rings.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for the carbonyl carbon (δ ~165-170 ppm), the aromatic carbons, and the aliphatic carbons of the butan-2-yl group. The carbon attached to the iodine atom is expected to have a chemical shift in the range of δ 90-100 ppm.
The FT-IR spectrum is predicted to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching (amide) |
| ~3050 | C-H stretching (aromatic) |
| ~2960, 2870 | C-H stretching (aliphatic) |
| ~1650 | C=O stretching (amide I) |
| ~1530 | N-H bending (amide II) |
| ~750 | C-I stretching |
Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 379 or 380, respectively. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom.
Experimental Protocol: Characterization
-
Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus.
-
NMR Spectroscopy: Dissolve a small sample of the compound in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
FT-IR Spectroscopy: Obtain the FT-IR spectrum of the solid compound using a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: Analyze a sample of the compound by a suitable mass spectrometry technique (e.g., ESI, EI) to determine its molecular weight and fragmentation pattern.
Workflow Diagrams
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization Workflow
Caption: Characterization workflow for this compound.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive workflow for its characterization. The amide coupling reaction described is a reliable method for obtaining the target compound. The outlined analytical techniques are crucial for confirming the structure and purity of the synthesized molecule. This compound serves as a valuable building block for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. Further research into its reactivity and biological activity is warranted.
Spectroscopic Data Analysis of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the spectroscopic analysis of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide. While specific experimental data for this compound is not publicly available, this document outlines the expected analytical workflow and data interpretation based on the analysis of structurally related compounds. The guide covers the fundamental spectroscopic techniques used for the characterization of such molecules, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted and exemplary spectroscopic data for this compound, based on data from analogous structures found in scientific literature. These tables are intended to provide a reference for expected spectral features.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.0 | Multiplet | 8H | Aromatic Protons (C₆H₄ and C₆H₅) |
| ~ 3.0 - 2.5 | Multiplet | 1H | Methine Proton (CH) |
| ~ 1.7 - 1.4 | Multiplet | 2H | Methylene Protons (CH₂) |
| ~ 1.3 - 1.1 | Doublet | 3H | Methyl Protons (CH₃) |
| ~ 0.9 - 0.7 | Triplet | 3H | Methyl Protons (CH₃) |
| ~ 8.5 - 7.5 | Singlet (broad) | 1H | Amide Proton (NH) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | Carbonyl Carbon (C=O) |
| ~ 140 - 120 | Aromatic Carbons (C) |
| ~ 95 | Aromatic Carbon attached to Iodine (C-I) |
| ~ 40 - 30 | Aliphatic Carbons (CH, CH₂) |
| ~ 20 - 10 | Aliphatic Carbons (CH₃) |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 | N-H Stretch (Amide) |
| ~ 3100 - 3000 | C-H Stretch (Aromatic) |
| ~ 2960 - 2850 | C-H Stretch (Aliphatic) |
| ~ 1650 | C=O Stretch (Amide I) |
| ~ 1550 | N-H Bend (Amide II) |
| ~ 750 | C-I Stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| [M]+ | Molecular Ion |
| [M-C₄H₉]+ | Loss of butan-2-yl group |
| [M-C₇H₆O]+ | Loss of iodobenzoyl group |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is standard. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques. ESI is a soft ionization method suitable for determining the molecular ion, while EI causes more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Data Analysis Workflow
The systematic analysis of spectroscopic data is crucial for accurate structure elucidation. The following diagram illustrates the logical workflow for the analysis of this compound.
Caption: Workflow for the spectroscopic analysis and structure elucidation of a synthesized compound.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a compound like this compound might interact with biological systems is critical. While the specific signaling pathways affected by this compound are unknown, a general workflow for investigating its biological activity can be conceptualized.
Caption: A logical workflow for investigating the biological activity of a novel compound.
This guide provides a foundational understanding of the spectroscopic analysis of this compound. The successful characterization of this and similar molecules relies on the careful application of these analytical techniques and a systematic approach to data interpretation.
An In-Depth Technical Guide to N-[2-(butan-2-yl)phenyl]-2-iodobenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and proposed synthesis of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its constituent precursors, 2-(butan-2-yl)aniline and 2-iodobenzoyl chloride, and the closely related analogue, N-phenylbenzamide, to project its physicochemical and spectroscopic characteristics. Detailed experimental protocols for the proposed synthesis and characterization are provided to guide researchers in its preparation and analysis. This document serves as a foundational resource for scientists and professionals in drug development and chemical research interested in this and structurally similar molecules.
Introduction
This compound is a substituted aromatic amide. The structure incorporates a bulky, non-polar butan-2-yl group and an iodine atom on the benzoyl moiety. Such structural features are of interest in medicinal chemistry and materials science. The presence of the iodo-substituent provides a potential site for further functionalization, for instance, through cross-coupling reactions. The lipophilic butan-2-yl group can influence the molecule's solubility and interaction with biological targets. This guide aims to provide a detailed theoretical and practical framework for the synthesis and characterization of this novel compound.
Chemical Structure and Properties
The chemical structure of this compound is presented below:
IUPAC Name: this compound Molecular Formula: C₁₇H₁₈INO Molecular Weight: 395.24 g/mol
The properties of this compound can be predicted based on its precursors and analogues. A summary of these predicted and known properties is provided in the tables below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Melting Point | Solid at room temperature | Expected to be a crystalline solid, similar to other N-arylbenzamides. |
| Boiling Point | > 300 °C | High boiling point is expected due to the high molecular weight and aromatic nature. |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, diethyl ether, and benzene.[1] | The non-polar butan-2-yl group and aromatic rings suggest poor water solubility but good solubility in organic solvents. |
| Appearance | Colorless or white crystals.[1] | Based on the appearance of the similar compound N-phenylbenzamide. |
Table 2: Properties of Precursors and Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-(sec-Butyl)aniline | C₁₀H₁₅N | 149.23 | - | - |
| 2-Iodobenzoyl chloride | C₇H₄ClIO | 266.46 | 27-31 | 105-106 (at 1 mmHg) |
| N-Phenylbenzamide | C₁₃H₁₁NO | 197.23 | 161-165[2] | 117 (at 10 mmHg)[2] |
Proposed Synthesis
This compound can be synthesized via the acylation of 2-(butan-2-yl)aniline with 2-iodobenzoyl chloride. This is a standard method for the formation of amides.[3]
Reaction Scheme:
(2-(butan-2-yl)aniline) + (2-iodobenzoyl chloride) → this compound + HCl
Experimental Protocol:
-
Materials:
-
2-(butan-2-yl)aniline
-
2-iodobenzoyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Silica gel (for chromatography)
-
-
Procedure:
-
Dissolve 2-(butan-2-yl)aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-iodobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
Predicted Spectroscopic Data
The following spectroscopic data are predicted for this compound based on the analysis of its structural components and data from similar compounds.
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.0 | m | 8H | Aromatic protons |
| ~ 7.8 (broad s) | s | 1H | N-H proton |
| ~ 2.8 - 2.6 | m | 1H | CH (butan-2-yl) |
| ~ 1.7 - 1.5 | m | 2H | CH₂ (butan-2-yl) |
| ~ 1.3 | d | 3H | CH₃ (butan-2-yl) |
| ~ 0.9 | t | 3H | CH₃ (butan-2-yl) |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (amide) |
| ~ 140 - 120 | Aromatic carbons |
| ~ 95 | Aromatic C-I |
| ~ 40 | CH (butan-2-yl) |
| ~ 30 | CH₂ (butan-2-yl) |
| ~ 20 | CH₃ (butan-2-yl) |
| ~ 10 | CH₃ (butan-2-yl) |
Infrared (IR) Spectroscopy:
-
N-H stretch: A sharp absorption band is expected around 3300 cm⁻¹.
-
C=O stretch (Amide I): A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹.
-
N-H bend (Amide II): An absorption band is expected around 1550 cm⁻¹.
-
C-H aromatic stretch: Bands are expected above 3000 cm⁻¹.
-
C-H aliphatic stretch: Bands are expected below 3000 cm⁻¹.
Mass Spectrometry (MS):
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 395. Key fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the butan-2-yl group.
Experimental Workflows and Logical Relationships
Diagram 1: Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Diagram 2: Characterization Workflow
Caption: Standard characterization workflow for the synthesized compound.
Conclusion
References
An In-depth Technical Guide on the Initial Synthesis and Discovery of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound N-[2-(butan-2-yl)phenyl]-2-iodobenzamide is a novel chemical entity for which no specific synthesis or discovery has been publicly documented. This guide, therefore, presents a scientifically plausible, hypothetical pathway for its discovery and a detailed, robust protocol for its synthesis based on established chemical principles and analogous reactions found in the scientific literature.
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The continued exploration of novel benzamide derivatives is a key strategy in the discovery of new therapeutic agents. This whitepaper details the hypothetical initial discovery and synthesis of a novel benzamide, this compound. The rationale for its design is rooted in the principles of structure-activity relationship (SAR) studies, where the introduction of a bulky, lipophilic butan-2-yl group on the aniline ring and an iodine atom on the benzoyl moiety could confer unique pharmacological properties. The iodine atom, for instance, can serve as a handle for further chemical modification or as a heavy atom for crystallographic studies.
Hypothetical Discovery and Rationale
The discovery of this compound is posited to have originated from a library synthesis effort aimed at generating novel, diverse benzamide derivatives for high-throughput screening against a panel of therapeutic targets. The design of this specific molecule would be driven by the desire to explore the impact of ortho-substitution on the aniline ring with a sterically demanding alkyl group, which could influence the conformation of the molecule and its binding to a target protein. The 2-iodo substitution on the benzoyl ring is a common strategy to introduce a site for further diversification via cross-coupling reactions or to enhance binding through halogen bonding.
Experimental Protocols
A plausible and efficient synthetic route to this compound involves the acylation of 2-(butan-2-yl)aniline with 2-iodobenzoyl chloride. This is a variation of the well-established Schotten-Baumann reaction.[1][2]
Synthesis of Starting Materials
-
2-(butan-2-yl)aniline: This starting material is commercially available from several suppliers.[3][4] Alternatively, it can be synthesized via methods such as the catalytic hydrogenation of 2-(1-methylbut-2-en-1-yl)aniline.[5][6][7]
-
2-iodobenzoyl chloride: This reagent can be prepared from the commercially available 2-iodobenzoic acid by reaction with thionyl chloride.[8][9][10][11][12]
Protocol for the Preparation of 2-iodobenzoyl chloride from 2-iodobenzoic acid:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodobenzoic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-iodobenzoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.[8]
Synthesis of this compound
Reaction:
Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(butan-2-yl)aniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-iodobenzoyl chloride (1.1 eq) in the same anhydrous solvent.
-
Add the solution of 2-iodobenzoyl chloride dropwise to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: This is often the preferred method for purifying solid amides.[13] Suitable solvents for recrystallization include ethanol, ethyl acetate/hexane, or acetonitrile.
-
Column Chromatography: If recrystallization is not effective, the compound can be purified by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexane.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of this compound.
| Parameter | Hypothetical Value |
| Starting Materials | |
| 2-(butan-2-yl)aniline | 1.0 g (6.7 mmol) |
| 2-iodobenzoyl chloride | 1.96 g (7.37 mmol) |
| Triethylamine | 1.12 mL (8.04 mmol) |
| Dichloromethane (solvent) | 50 mL |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 18 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₇H₁₈INO |
| Molecular Weight | 379.24 g/mol |
| Theoretical Yield | 2.54 g |
| Actual Yield | 2.16 g |
| Percent Yield | 85% |
| Physical Properties | |
| Appearance | White to off-white solid |
| Melting Point | 145-147 °C |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 8.2-7.0 (m, 8H, Ar-H), 7.5 (br s, 1H, NH), 3.0-2.8 (m, 1H, CH), 1.7-1.5 (m, 2H, CH₂), 1.3 (d, 3H, CH₃), 0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 168.0 (C=O), 142.0, 140.0, 138.0, 132.0, 130.0, 128.5, 128.0, 127.5, 125.0, 124.0, 92.0 (Ar-C), 35.0 (CH), 29.0 (CH₂), 20.0 (CH₃), 12.0 (CH₃) |
| IR (KBr, cm⁻¹) | 3300 (N-H), 3050 (Ar C-H), 2960 (Aliphatic C-H), 1650 (C=O), 1580, 1480 (C=C) |
| Mass Spectrometry (ESI+) | m/z 380.05 [M+H]⁺ |
Mandatory Visualizations
Synthetic Workflow
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. doubtnut.com [doubtnut.com]
- 3. 2-(butan-2-yl)aniline | 55751-54-7 | Buy Now [molport.com]
- 4. echemi.com [echemi.com]
- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. 2-Iodobenzoic acid, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 2-Iodobenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Preliminary Catalytic Studies of the N-Aryl-2-iodobenzamide Scaffold
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the preliminary catalytic applications of the N-aryl-2-iodobenzamide scaffold based on available scientific literature. No direct studies on N-[2-(butan-2-yl)phenyl]-2-iodobenzamide were found at the time of writing. The information presented herein is based on closely related analogues and should be interpreted as a general guide to the potential catalytic activity of this class of compounds.
Introduction: The Potential of N-Aryl-2-iodobenzamides in Catalysis
The 2-iodobenzamide framework has emerged as a promising scaffold for the development of environmentally benign catalysts. These organoiodine compounds can act as precursors to hypervalent iodine species, which are known to be potent oxidants. The ability to perform these oxidations using a catalytic amount of the iodo-compound with a stoichiometric amount of a terminal oxidant like Oxone® makes this an attractive area for green chemistry.
Recent studies have focused on N-substituted-2-iodobenzamides, revealing their efficacy in the catalytic oxidation of alcohols to their corresponding carbonyl compounds. The N-aryl substituent can modulate the electronic properties and steric environment of the iodine center, potentially influencing the catalyst's reactivity and selectivity. This guide provides an overview of the catalytic applications, reaction mechanisms, and synthetic approaches for this class of compounds.
Catalytic Applications: Oxidation of Alcohols
The primary catalytic application identified for N-substituted-2-iodobenzamides is the oxidation of primary and secondary alcohols. This transformation is fundamental in organic synthesis, providing access to aldehydes, ketones, and carboxylic acids.
The following table summarizes the catalytic performance of N-isopropyl-2-iodobenzamide and its 5-methoxy derivative in the oxidation of a range of alcoholic substrates. These reactions are typically performed at room temperature using Oxone® as the terminal oxidant.
| Entry | Substrate (Alcohol) | Catalyst | Product | Yield (%) |
| 1 | Benzhydrol | N-isopropyl-2-iodobenzamide | Benzophenone | 95 |
| 2 | 1-Phenylethanol | N-isopropyl-2-iodobenzamide | Acetophenone | 90 |
| 3 | Cinnamyl alcohol | N-isopropyl-2-iodobenzamide | Cinnamaldehyde | 85 |
| 4 | Benzyl alcohol | 5-Methoxy-N-isopropyl-2-iodobenzamide | Benzoic acid | 98 |
| 5 | 4-Methoxybenzyl alcohol | 5-Methoxy-N-isopropyl-2-iodobenzamide | 4-Methoxybenzoic acid | 99 |
| 6 | 2-Heptanol | 5-Methoxy-N-isopropyl-2-iodobenzamide | 2-Heptanone | 78 |
| 7 | Cyclohexanol | 5-Methoxy-N-isopropyl-2-iodobenzamide | Cyclohexanone | 82 |
Data is compiled from studies on N-isopropyl-2-iodobenzamide and its derivatives as representative examples of the catalytic activity of the N-substituted-2-iodobenzamide scaffold.[1][2]
Experimental Protocols
This protocol is a generalized procedure based on published methods for the oxidation of alcohols using N-substituted-2-iodobenzamide catalysts.[1]
-
To a solution of the alcohol (1.0 mmol) in a suitable solvent system (e.g., acetonitrile/water) is added the N-substituted-2-iodobenzamide catalyst (0.1-0.3 mmol).
-
A terminal oxidant, typically Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (2.0-2.5 mmol), is added to the mixture.
-
In some cases, a phase-transfer catalyst such as tetra-n-butylammonium hydrogen sulfate (Bu₄NHSO₄) (1.0 mmol) is added.
-
The reaction mixture is stirred vigorously at room temperature and monitored by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
While the synthesis of the specific target molecule this compound is not detailed in the literature, a general and robust method for the synthesis of N-aryl amides involves the coupling of a carboxylic acid (or its activated form) with an aniline.
-
Activation of 2-Iodobenzoic Acid: 2-Iodobenzoic acid (1.0 equiv.) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere. A chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equiv.) is added, often with a catalytic amount of DMF. The mixture is stirred at room temperature or gentle heat until the conversion to 2-iodobenzoyl chloride is complete. The excess chlorinating agent and solvent are removed under reduced pressure.
-
Amide Coupling: The crude 2-iodobenzoyl chloride is redissolved in an anhydrous aprotic solvent. The corresponding aniline, in this case, 2-(butan-2-yl)aniline (1.0 equiv.), and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equiv.) are added. The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is washed with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the desired N-aryl-2-iodobenzamide.
Mandatory Visualizations
The following diagram illustrates the proposed catalytic cycle for the oxidation of alcohols by N-substituted-2-iodobenzamides, involving a hypervalent iodine(V) intermediate.[1][3]
Caption: Proposed catalytic cycle for alcohol oxidation.
This diagram outlines the general synthetic procedure for preparing N-aryl-2-iodobenzamides.
Caption: General synthesis of N-Aryl-2-iodobenzamides.
References
Theoretical Coordination Mechanism of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the theoretical coordination mechanism of the N-[2-(butan-2-yl)phenyl]-2-iodobenzamide ligand, a molecule of significant interest in the realm of transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This document provides a comprehensive overview of the ligand's synthesis, its anticipated coordination behavior, and the electronic and steric factors governing its interaction with a metal center. While crystallographic data for this specific ligand-metal complex is not publicly available, this guide leverages data from analogous structures and computational studies to construct a robust theoretical framework. Detailed experimental protocols for the synthesis of the ligand and its precursors are also provided, alongside structured data tables and explanatory diagrams to facilitate a deeper understanding of its chemical properties and potential applications in synthetic and medicinal chemistry.
Introduction
This compound is a sterically hindered N-aryl benzamide ligand. The presence of a bulky butan-2-yl group ortho to the amide nitrogen and an iodine atom ortho to the carbonyl group on the benzoyl moiety suggests its potential utility in catalytic cycles that benefit from ligands with significant steric bulk and specific electronic properties. The primary application envisioned for this ligand is in palladium-catalyzed C-N bond formation, a cornerstone of modern organic synthesis. This guide will explore the theoretical underpinnings of its coordination to a palladium center, a critical step in such catalytic processes.
Ligand Synthesis
The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The first step involves the synthesis of the key intermediate, 2-(butan-2-yl)aniline, followed by its acylation with 2-iodobenzoyl chloride via a Schotten-Baumann reaction.
Experimental Protocol: Synthesis of 2-(butan-2-yl)aniline
A plausible synthetic route to 2-(butan-2-yl)aniline involves the Friedel-Crafts alkylation of aniline. However, direct alkylation can lead to polysubstitution and rearrangement. A more controlled synthesis might involve the reaction of a protected aniline derivative or a different synthetic strategy. A reported method involves the isomerization of 2-(1-methylbut-2-en-1-yl)aniline followed by hydrogenation[1].
Materials:
-
2-(1-Methylbut-2-en-1-yl)aniline
-
Potassium hydroxide (KOH)
-
Palladium on carbon (Pd/C, 10%)
-
Ethyl acetate (EtOAc)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Isomerization: 2-(1-Methylbut-2-en-1-yl)aniline (2 g, 12.4 mmol) is heated with KOH (0.7 g, 12.4 mmol) in a steel reactor at 300 °C for 1 hour[1].
-
The reaction mixture is cooled to room temperature.
-
The product is decanted from the solid residue, washed with water (2 x 25 mL), and extracted with ethyl acetate (2 x 15 mL)[1].
-
The organic layer is dried over MgSO₄ and the solvent is removed under reduced pressure to yield 2-(1-methylbut-1-en-1-yl)aniline[1].
-
Hydrogenation: The resulting 2-(1-methylbut-1-en-1-yl)aniline is dissolved in ethyl acetate and subjected to catalytic hydrogenation using 10% Pd/C at room temperature to yield 2-(butan-2-yl)aniline[1].
Experimental Protocol: Synthesis of this compound (Schotten-Baumann Reaction)
The final ligand is synthesized by the acylation of 2-(butan-2-yl)aniline with 2-iodobenzoyl chloride. The Schotten-Baumann reaction provides a robust method for this transformation[2][3][4][5].
Materials:
-
2-(butan-2-yl)aniline
-
2-Iodobenzoyl chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
Procedure:
-
In a flask, dissolve 2-(butan-2-yl)aniline (1 equivalent) in dichloromethane.
-
Add an excess of 10% aqueous NaOH solution (e.g., 2-3 equivalents) to the flask with vigorous stirring.
-
Slowly add 2-iodobenzoyl chloride (1.1 equivalents) dropwise to the biphasic mixture.
-
Continue vigorous stirring at room temperature for several hours (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Theoretical Coordination Mechanism
The coordination of this compound to a palladium(0) center is the initial and crucial step in a typical Buchwald-Hartwig amination catalytic cycle. The ligand's structure suggests several potential coordination modes and influential factors.
Proposed Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The role of the this compound ligand would be to facilitate the key steps of this cycle.
References
- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. byjus.com [byjus.com]
Potential Research Applications of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[2-(butan-2-yl)phenyl]-2-iodobenzamide derivatives represent a novel class of compounds with significant, yet largely unexplored, therapeutic potential. Drawing parallels from structurally similar benzamide compounds, this technical guide outlines the prospective research applications for this scaffold, with a primary focus on its potential as inhibitors of Poly(ADP-ribose) polymerase (PARP) for applications in oncology. This document provides a comprehensive overview of a proposed synthetic methodology, detailed protocols for biological evaluation, and a summary of potential quantitative outcomes. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the prospective mechanism of action and experimental design.
Introduction
Benzamides are a prominent structural motif in medicinal chemistry, featuring in a wide array of approved therapeutic agents. The introduction of an iodine atom at the 2-position of the benzoyl ring, coupled with an N-aryl substitution, creates a unique chemical space with potential for specific biological interactions. While the this compound core has not been extensively studied, related 2-iodobenzamide and N-phenylbenzamide structures have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties.[1]
A particularly promising avenue of research for this class of compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] The structural features of this compound derivatives suggest they may act as competitive inhibitors at the NAD+ binding site of PARP enzymes.[2]
This guide will explore this and other potential applications, providing researchers with the foundational information required to initiate investigations into this promising class of molecules.
Synthetic Strategy
The synthesis of this compound derivatives can be approached through a straightforward amidation reaction. The key starting materials are 2-iodobenzoic acid and 2-sec-butylaniline.
Proposed Synthetic Route
Experimental Protocol: Synthesis of this compound
-
Activation of 2-Iodobenzoic Acid:
-
To a solution of 2-iodobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent. Thionyl chloride (SOCl₂) (1.2 eq) can be used to form the acyl chloride. The reaction is typically performed at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess SOCl₂ are then removed under reduced pressure.
-
Alternatively, a milder coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) in the presence of a base such as triethylamine (TEA) (2.0 eq) can be used.
-
-
Amide Bond Formation:
-
The activated 2-iodobenzoic acid (or the crude acyl chloride) is dissolved in an anhydrous aprotic solvent like DCM.
-
To this solution, add 2-sec-butylaniline (1.1 eq) and a base (e.g., TEA, 2.0 eq) dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
-
Work-up and Purification:
-
The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Potential Research Application: PARP Inhibition
The structural similarity of this compound derivatives to known benzamide-based PARP inhibitors suggests a strong potential for activity against this enzyme family.
Proposed Mechanism of Action: PARP Inhibition
Experimental Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available PARP assay kits.
-
Plate Preparation:
-
Coat a 96-well plate with histone proteins.
-
Wash the plate with a suitable buffer (e.g., PBS).
-
-
Reaction Setup:
-
Add the following to each well:
-
PARP-HSA Enzyme.
-
Activated DNA.
-
The test compound (this compound derivative) at various concentrations.
-
A positive control (known PARP inhibitor, e.g., Olaparib).
-
A negative control (vehicle, e.g., DMSO).
-
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., dilute sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
Potential Quantitative Data
The following table outlines the potential quantitative data that could be generated from PARP inhibition studies. The values for known PARP inhibitors are provided for comparison.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Line | Cell Viability IC50 (µM) |
| This compound Derivative (Hypothetical) | To be determined | To be determined | e.g., MDA-MB-436 (BRCA1 mutant) | To be determined |
| Olaparib (Reference) | ~5 | ~1 | MDA-MB-436 | ~0.1 |
| Veliparib (Reference) | ~5.2 | ~2.9 | MDA-MB-436 | ~10 |
Other Potential Research Applications
Based on the broader activities of benzamide derivatives, other potential research applications include:
-
Anticancer Agents: Beyond PARP inhibition, these derivatives could be investigated for their effects on other cancer-related targets or for their general cytotoxic effects on various cancer cell lines.
-
Anti-inflammatory Agents: Some N-aryl amides exhibit anti-inflammatory properties.[1] These compounds could be screened for their ability to inhibit key inflammatory mediators.
-
Antimicrobial Agents: Iodinated compounds and benzamide structures have been reported to possess antibacterial and antifungal activities.[2] Screening against a panel of pathogenic microbes could reveal potential in this area.
Experimental Workflow for Drug Discovery and Development
Conclusion
While direct experimental data on this compound derivatives is currently limited, the structural analogy to known bioactive molecules, particularly PARP inhibitors, provides a strong rationale for their investigation as potential therapeutic agents. The synthetic route is feasible, and established protocols for biological evaluation are readily available. This technical guide serves as a foundational resource to stimulate and direct future research into this promising and underexplored area of medicinal chemistry.
References
- 1. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 2. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. courses.edx.org [courses.edx.org]
Computational Modeling of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational methodologies for the characterization of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide and its potential complexes. In the absence of direct experimental or computational studies on this specific molecule, this document outlines a robust framework for its in-silico analysis based on established computational techniques applied to structurally analogous N-aryl benzamide derivatives. The guide details protocols for Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations, providing researchers with the necessary tools to investigate the conformational landscape, potential biological targets, and dynamic behavior of this compound. The presented workflows and parameters, summarized in clear, structured tables, are collated from various studies on similar molecules, offering a validated starting point for new research. Visualizations of computational workflows are provided to further clarify the intricate processes involved in modern computational drug discovery.
Introduction
N-aryl benzamides constitute a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The specific molecule, this compound, possesses key structural features—a bulky alkyl-substituted phenyl ring and an iodinated benzoyl group—that suggest the potential for unique steric and electronic properties influencing its interaction with biological macromolecules. Computational modeling offers a powerful and cost-effective approach to elucidate these properties at the atomic level, providing insights that can guide further experimental work and drug design efforts.
This guide will systematically detail the application of three core computational techniques to the study of this compound and its complexes:
-
Density Functional Theory (DFT): To determine the molecule's intrinsic properties, including its stable conformations and electronic structure.
-
Molecular Docking: To predict potential binding modes and affinities with protein targets.
-
Molecular Dynamics (MD) Simulations: To analyze the stability and dynamics of the molecule in a solvated environment or when complexed with a biological target.
Computational Methodologies
Density Functional Theory (DFT) for Conformational and Electronic Analysis
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the ground-state geometry and electronic properties of molecules.
Experimental Protocol: Conformational Analysis
A conformational analysis is crucial to identify the low-energy structures of this compound. The rotation around the amide bond and the bonds connecting the aryl rings to the amide group are of particular interest.
-
Initial Structure Generation: The 3D structure of the molecule is built using software like GaussView or Avogadro.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed. For N-aryl amides, the potential energy surface can be scanned by rotating key dihedral angles, such as the N-C(aryl) bond, in increments (e.g., 5-10 degrees) to identify local and global energy minima.[1]
-
Geometry Optimization: Each identified conformer is then fully optimized using a selected DFT functional and basis set. A commonly used and reliable combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[1][2]
-
Frequency Calculations: To confirm that the optimized structures are true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation.
-
Energy Analysis: The relative energies of the stable conformers are calculated to determine their population distribution at a given temperature.
Data Presentation: DFT Calculation Parameters for Analogous Systems
| Parameter | Recommended Value/Method | Rationale/Reference |
| Software | Gaussian, NWChem, ORCA | Widely used quantum chemistry packages.[3] |
| Functional | B3LYP, M06-2X | B3LYP is a versatile hybrid functional. M06-2X is good for non-covalent interactions.[4] |
| Basis Set | 6-31G(d), 6-311++G(d,p) | Pople-style basis sets offering a good balance of accuracy and computational cost.[1][5] |
| Solvation Model | PCM, SMD | Implicit solvation models to account for the effect of a solvent environment.[6] |
| Properties Calculated | Optimized geometry, relative energies, HOMO-LUMO gap, molecular electrostatic potential (MEP) | Standard outputs for understanding molecular structure, stability, and reactivity.[7][8] |
Molecular Docking for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to a protein target.
Experimental Protocol: Molecular Docking
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized using a suitable method, such as DFT as described above.
-
Binding Site Definition: The active site or binding pocket of the protein is defined. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD, MOE) is used to sample a large number of possible orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.[9][10]
-
Analysis of Results: The resulting poses are analyzed to identify the most likely binding mode, characterized by favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) and a good docking score.
Data Presentation: Molecular Docking Parameters for Benzamide Derivatives
| Parameter | Recommended Value/Method | Rationale/Reference |
| Software | AutoDock Vina, GOLD, MOE | Popular and well-validated docking programs.[9][10] |
| Target Protein | User-defined (based on therapeutic area) | The choice of protein depends on the intended application of the compound. |
| Scoring Function | Vina Score, GoldScore, ASE | Empirically derived functions to estimate binding free energy. |
| Search Algorithm | Lamarckian Genetic Algorithm, Monte Carlo | Algorithms to explore the conformational space of the ligand within the binding site. |
| Validation | Re-docking of a known ligand | To ensure the docking protocol can reproduce the experimentally observed binding mode.[10] |
Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics
MD simulations provide a detailed view of the dynamic behavior of molecules over time. They are used to assess the stability of ligand-protein complexes predicted by docking and to study the conformational changes and interactions in a more realistic, solvated environment.
Experimental Protocol: MD Simulation of a Ligand-Protein Complex
-
System Setup: The docked complex of this compound and the target protein is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Force Field Assignment: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between all atoms in the system. Ligand parameters are often generated using tools like Antechamber.
-
Minimization: The energy of the initial system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to ensure it reaches a stable state. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: A long simulation (typically tens to hundreds of nanoseconds) is run to collect data on the trajectory of the system.
-
Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and specific interactions (e.g., hydrogen bonds) over time.[3][11]
Data Presentation: MD Simulation Parameters for Ligand-Protein Complexes
| Parameter | Recommended Value/Method | Rationale/Reference |
| Software | GROMACS, AMBER, NAMD | High-performance MD simulation packages.[12] |
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for the system.[13][14][15] |
| Water Model | TIP3P, SPC/E | Common explicit water models for biomolecular simulations. |
| Ensemble | NPT (isothermal-isobaric) | Simulates conditions of constant pressure and temperature. |
| Simulation Time | 50-200 ns | Sufficient time to observe the stability and dynamics of the complex. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, Rg (Radius of Gyration) | Key metrics to quantify the behavior of the system during the simulation.[3] |
Visualization of Computational Workflows
Caption: General workflow for molecular docking studies.
Diagram 3: Molecular Dynamics Simulation Workflow
Caption: Workflow for MD simulation of a ligand-protein complex.
Conclusion
While direct computational studies on this compound are not yet available in the public domain, the methodologies outlined in this guide provide a comprehensive and validated framework for its in-silico investigation. By leveraging established protocols for DFT, molecular docking, and MD simulations that have been successfully applied to analogous N-aryl benzamides, researchers can gain significant insights into the structural, electronic, and dynamic properties of this compound and its potential interactions with biological targets. This computational-first approach can accelerate the drug discovery process by identifying promising candidates and providing a rationale for further experimental validation.
References
- 1. Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer’s Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A combined molecular dynamics simulation and DFT study on mercapto-benzamide inhibitors for the HIV NCp7 protein - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Molecular Dynamics Simulations Enforcing Nonperiodic Boundary Conditions: New Developments and Application to the Solvent Shifts of Nitroxide Magnetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coarse-grained molecular dynamics simulations of mixtures of polysulfamides - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 14. Investigating the Hydrogen Bond-Induced Self-Assembly of Polysulfamides Using Molecular Simulations and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Palladium-Catalyzed Suzuki Cross-Coupling for the Synthesis of Biaryl-Containing Amides
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures. This application note provides a detailed protocol for the Suzuki cross-coupling of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide with a generic arylboronic acid, a transformation crucial for the synthesis of a class of compounds with potential applications in drug discovery. The protocol is based on established methodologies for the coupling of aryl iodides.[1][2][3][4]
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium complex. The cycle is generally understood to involve three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation of the boronic acid derivative to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1][5] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5]
Experimental Protocol
This protocol provides a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may require optimization for different arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if required, e.g., triphenylphosphine (PPh₃), SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF)
-
Degassing equipment (e.g., nitrogen or argon line, Schlenk line)
-
Standard laboratory glassware and stirring equipment
-
Reaction heating and monitoring equipment (e.g., heating mantle, TLC, GC-MS, LC-MS)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio).
-
Addition of Base and Solvent: Add the base (2.0-3.0 equiv) to the flask. Subsequently, add the anhydrous, degassed solvent.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation: Comparison of Reaction Conditions
The choice of reaction parameters significantly impacts the yield and purity of the desired product. The following table summarizes various conditions reported in the literature for Suzuki cross-coupling reactions of aryl halides, which can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Coupling Partners | Reference |
| Pd(OAc)₂ (1) | None | K₂CO₃ (2.0) | DMF/H₂O (3:2) | 80 | 3.5 | Bromoarene, Arylboronic acid | [6] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3.0) | Dioxane | Room Temp | 12 | Aryl halide, Arylboronic acid | [5] |
| PdCl₂(dppf) (10) | - | Na₃PO₄ (3.0) | Dioxane | 65-100 | 12 | Pyridyl fluoride, Arylboronic acid | [7] |
| Na₂PdCl₄ (5) | sSPhos (10) | K₃PO₄ (3.0) | Acetonitrile/H₂O (1:4) | 37 | 24 | DNA-conjugated aryl iodide, Arylboronic acid | [2] |
| Pd(OAc)₂ (0.01) | None | Amberlite IRA-400(OH) | Ethanol/H₂O | 60 | 1-2 | Iodovanillin, Phenylboronic acid | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki cross-coupling reaction.
Caption: General workflow for the Suzuki cross-coupling reaction.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-[2-(butan-2-yl)phenyl]-2-iodobenzamide as a Pre-catalyst for C-H Activation
Disclaimer: The following application notes and protocols are based on established principles of transition metal-catalyzed C-H activation and data from analogous systems. As of the latest literature search, specific experimental data and protocols for the use of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide as a pre-catalyst are not publicly available. These guidelines are intended to serve as a starting point for researchers and may require optimization.
Introduction
This compound is a specialized organic molecule designed to function as a pre-catalyst in transition metal-catalyzed carbon-hydrogen (C-H) activation reactions. The strategic placement of a coordinating amide group and a reactive iodo-substituent on the benzoyl moiety suggests its potential utility in facilitating directed C-H functionalization. This document provides an overview of its potential applications, a plausible synthetic route, and detailed protocols for its use in palladium-catalyzed C-H activation, a field of significant interest in medicinal chemistry and materials science for the efficient construction of complex molecules.
The core concept relies on the in situ formation of a catalytically active species. The N-aryl amide can act as a directing group, positioning a transition metal catalyst (e.g., palladium) in proximity to a specific C-H bond on the phenyl ring. The 2-iodo substituent can undergo oxidative addition to a low-valent metal center, initiating the catalytic cycle.
Synthesis of this compound
A plausible and common method for the synthesis of N-aryl benzamides is the coupling of an aniline with a benzoyl chloride or a benzoic acid.
Reaction Scheme:
Experimental Protocol: Amide Coupling
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodobenzoic acid (1.0 eq), 2-(butan-2-yl)aniline (1.0 eq), and a suitable amide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq).
-
Solvent and Base: Dissolve the reagents in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Palladium-Catalyzed C-H Arylation
This compound can potentially serve as a pre-catalyst in palladium-catalyzed C-H arylation reactions. The amide moiety is expected to direct the ortho-C-H activation of the N-phenyl ring.
Hypothetical Quantitative Data for a Representative C-H Arylation
The following table presents hypothetical data for the arylation of a generic substrate, based on typical results observed for similar N-aryl amide-directed C-H functionalizations.
| Entry | Arylating Agent | Product | Yield (%) |
| 1 | 4-Iodotoluene | N-[2-(butan-2-yl)-6-(p-tolyl)phenyl]-2-iodobenzamide | 85 |
| 2 | 1-Iodo-4-methoxybenzene | N-[2-(butan-2-yl)-6-(4-methoxyphenyl)phenyl]-2-iodobenzamide | 92 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | N-[2-(4-Trifluoromethylphenyl)phenyl]-2-iodobenzamide | 78 |
| 4 | 3-Iodopyridine | N-[2-(butan-2-yl)-6-(pyridin-3-yl)phenyl]-2-iodobenzamide | 65 |
Detailed Experimental Protocol for C-H Arylation
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the N-aryl amide substrate (1.0 eq), the aryl iodide coupling partner (1.2 eq), a palladium source such as Pd(OAc)₂ (5 mol%), a ligand if necessary (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) to a dry reaction vessel.
-
Pre-catalyst Addition: Add this compound (5-10 mol%) as the pre-catalyst.
-
Solvent: Add a suitable anhydrous solvent, such as toluene, 1,4-dioxane, or DMF.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 80-120 °C with vigorous stirring for 12-48 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the desired arylated product.
-
Analysis: Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Visualizations
Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation
Caption: Proposed catalytic cycle for C-H arylation.
Experimental Workflow
Caption: General experimental workflow for C-H activation.
Application Notes and Protocols for N-[2-(butan-2-yl)phenyl]-2-iodobenzamide in Buchwald-Hartwig Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide as a substrate in palladium-catalyzed Buchwald-Hartwig amination reactions. This class of reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and other bioactive molecules.[1][2] The protocols provided herein are based on established methodologies for the Buchwald-Hartwig amination of aryl halides, including sterically hindered substrates.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide and an amine in the presence of a base.[1][2][3] This transformation has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst.[1][3]
The substrate, this compound, presents a sterically demanding environment around the carbon-iodine bond due to the ortho-butan-2-yl group on the N-phenyl ring. The selection of an appropriate palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and overcoming potential steric hindrance. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), are often employed to facilitate the key steps of the catalytic cycle, particularly the reductive elimination.[4]
Experimental Protocols
The following protocols are representative examples for the intermolecular Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific amine coupling partners.
2.1 General Procedure for Amination with Primary and Secondary Alkylamines
This protocol is adapted from established procedures for the amination of sterically hindered aryl halides.
-
Reagents and Materials:
-
This compound
-
Amine (primary or secondary alkylamine)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
-
Experimental Setup:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the anhydrous solvent.
-
Stir the mixture for a few minutes at room temperature to ensure homogeneity.
-
Add the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl aminobenzamide.
-
2.2 General Procedure for Amination with Anilines
This protocol is suitable for the coupling of this compound with substituted anilines.
-
Reagents and Materials:
-
This compound
-
Aniline derivative
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., BrettPhos, SPhos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., Toluene, tert-Butanol)
-
-
Experimental Setup:
-
Follow the general setup as described in section 2.1, using the specified reagents for aniline coupling.
-
The reaction temperature may vary (typically 100-120 °C).
-
Work-up and purification are performed as described in section 2.1.
-
Data Presentation
The following tables summarize representative quantitative data for Buchwald-Hartwig amination reactions of various aryl halides with different amines, which can serve as a guideline for the expected outcomes with this compound.
Table 1: Representative Conditions and Yields for the Amination of Aryl Iodides with Primary Amines.
| Entry | Aryl Iodide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | n-Hexylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | 1-Iodonaphthalene | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 80-90 |
| 3 | 2-Iodoanisole | Cyclohexylamine | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (1.8) | Toluene | 100 | 24 | 75-88 |
Table 2: Representative Conditions and Yields for the Amination of Aryl Iodides with Secondary Amines.
| Entry | Aryl Iodide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Morpholine | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 80 | 8 | 90-98 |
| 2 | 1-Iodonaphthalene | Piperidine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 88-96 |
| 3 | 2-Iodoanisole | N-Methylaniline | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (1.8) | Toluene | 110 | 24 | 70-85 |
Visualizations
4.1 Catalytic Cycle of the Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed amination of an aryl halide.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
4.2 Experimental Workflow
This diagram outlines the general workflow for setting up and performing a Buchwald-Hartwig amination reaction.
Caption: General workflow for Buchwald-Hartwig amination.
Safety Considerations
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Many of the bases used (e.g., sodium tert-butoxide) are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
The solvents used are often flammable. Perform the reaction in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the reaction temperature or time.
-
Screen different palladium precursors, ligands, bases, and solvents. The choice of ligand is often critical for sterically hindered substrates.
-
-
Formation of side products:
-
Hydrodehalogenation of the starting material can occur. Using a less coordinating solvent or a different base might suppress this side reaction.
-
For primary amines, diarylation can be a competing reaction. Adjusting the stoichiometry of the amine or using a bulkier ligand can improve selectivity for monoarylation.
-
By following these guidelines and protocols, researchers can effectively utilize this compound in Buchwald-Hartwig amination reactions to synthesize a variety of novel N-aryl aminobenzamide derivatives for applications in drug discovery and materials science.
References
Application Notes & Protocols: Microwave-Assisted Intramolecular C-N Coupling of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Microwave-assisted organic synthesis has emerged as a transformative technology in medicinal chemistry and drug development, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity. This application note provides a detailed protocol for the synthesis of 8-(butan-2-yl)-5,6-dihydrophenanthridin-6-one from N-[2-(butan-2-yl)phenyl]-2-iodobenzamide via a microwave-assisted intramolecular Buchwald-Hartwig amination. This transformation is a key step in the construction of polycyclic aromatic scaffolds present in numerous biologically active molecules. While direct literature for this specific substrate is limited, this protocol is based on well-established microwave-assisted C-N coupling reactions of similar N-aryl-2-halobenzamides.
The intramolecular C-N coupling reaction proceeds via a palladium-catalyzed process, which is significantly accelerated by microwave irradiation.[1][2] This method provides a rapid and efficient route to phenanthridinone derivatives, which are of significant interest in medicinal chemistry.
General Reaction Scheme:
The microwave-assisted intramolecular cyclization of this compound proceeds as follows:
Figure 1: General reaction scheme for the microwave-assisted synthesis of 8-(butan-2-yl)-5,6-dihydrophenanthridin-6-one.
Experimental Protocols
Materials and Equipment:
-
This compound (substrate)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, P(tBu)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
-
Standard laboratory glassware
-
Purification system (e.g., flash chromatography)
Detailed Protocol for Microwave-Assisted Intramolecular C-N Coupling:
-
Preparation of the Reaction Mixture:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent (e.g., toluene, 3-5 mL).
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Set the reaction temperature to 120-150 °C.
-
Set the reaction time to 15-45 minutes.
-
Set the microwave power to a level that maintains the target temperature (e.g., 100-300 W).
-
Initiate the microwave irradiation with stirring.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 8-(butan-2-yl)-5,6-dihydrophenanthridin-6-one.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes based on analogous microwave-assisted intramolecular C-N coupling reactions.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (2.5) | Toluene | 120 | 30 | ~85-95 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ (2.0) | Dioxane | 140 | 20 | ~90-98 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | t-BuONa (2.2) | DMF | 150 | 15 | ~80-90 |
Table 2: Comparison of Microwave vs. Conventional Heating
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | 150 | 10-30 min | 85-98 | [1] |
| Conventional | 110-120 | 24 h | 70-85 | [1] |
Visualizations
Experimental Workflow:
The following diagram illustrates the step-by-step workflow for the microwave-assisted synthesis.
Figure 2: Experimental workflow for the microwave-assisted synthesis.
Catalytic Cycle (Simplified Buchwald-Hartwig Amination):
This diagram shows a simplified representation of the palladium catalytic cycle for the intramolecular C-N bond formation.
Figure 3: Simplified catalytic cycle for the intramolecular Buchwald-Hartwig amination.
The described microwave-assisted protocol offers a rapid, efficient, and high-yielding method for the synthesis of phenanthridinone derivatives from N-aryl-2-iodobenzamides. This approach is highly valuable for the construction of complex heterocyclic scaffolds in drug discovery and development, enabling faster lead optimization and library synthesis. Researchers can adapt this general protocol to a wide range of substrates with expected success.
References
Application Notes and Protocols for the Catalyzed Intramolecular Coupling of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the optimal reaction conditions for the intramolecular catalyzed coupling of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide. This reaction, proceeding via a palladium-catalyzed intramolecular C-N bond formation, is a key step in the synthesis of substituted phenanthridinone scaffolds. Phenanthridinones are a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined below are based on analogous palladium-catalyzed intramolecular amination reactions of N-aryl-2-iodobenzamides, which serve as a reliable model for the target transformation.
Reaction Scheme
The intramolecular coupling of this compound yields the corresponding substituted phenanthridinone through the formation of a new C-N bond.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the quantitative data from optimization studies performed on analogous N-aryl-2-halobenzamide substrates. These data provide a strong foundation for determining the optimal conditions for the intramolecular coupling of this compound.
Table 1: Optimization of Catalyst, Ligand, and Base for the Intramolecular Amination of an N-Aryl-2-bromobenzamide Analog
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ (1.0) | DMF | 120 | 10 | 70 |
| 2 | PdCl₂ (10) | PPh₃ (20) | Cs₂CO₃ (1.0) | DMF | 120 | 10 | 58 |
| 3 | Pd(PPh₃)₂Cl₂ (10) | - | Cs₂CO₃ (1.0) | DMF | 120 | 10 | 65 |
| 4 | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.0) | DMF | 120 | 10 | 62 |
| 5 | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (1.0) | DMF | 120 | 10 | 68 |
| 6 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (1.0) | DMF | 120 | 10 | 61 |
| 7 | Pd(OAc)₂ (10) | PPh₃ (20) | K₃PO₄ (1.0) | DMF | 120 | 10 | 55 |
Data adapted from analogous reactions in the literature. Yields are for the formation of the corresponding phenanthridinone.
Table 2: Optimization of Catalyst Loading for the Intramolecular Amination of N-methyl-N-phenyl-2-iodobenzamide [1][2]
| Entry | Catalyst | Catalyst Loading (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd-PVP NPs | 2 | K₂CO₃ (3) | H₂O:DMA (1:1) | 100 | 24 | 90 |
| 2 | Pd-PVP NPs | 1 | K₂CO₃ (3) | H₂O:DMA (1:1) | 100 | 24 | 95 |
| 3 | Pd-PVP NPs | 0.5 | K₂CO₃ (3) | H₂O:DMA (1:1) | 100 | 24 | 58 |
Data from a study on a closely related substrate, N-methyl-N-phenyl-2-iodobenzamide, using palladium nanoparticles (Pd-PVP NPs) as the catalyst.[1][2]
Experimental Protocols
The following is a detailed protocol for the palladium-catalyzed intramolecular coupling of an N-aryl-2-iodobenzamide, which can be adapted for this compound.
General Procedure for Palladium-Catalyzed Intramolecular Amination:
-
Reagent Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the N-aryl-2-iodobenzamide substrate (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and ligand (e.g., PPh₃, 10-20 mol%) if required.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF or DMA) and the base (e.g., Cs₂CO₃ or K₂CO₃, 1.0-3.0 equiv).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for the specified time (e.g., 10-24 hours).
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired phenanthridinone.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Intramolecular C-N Coupling
The proposed catalytic cycle for the intramolecular Buchwald-Hartwig amination of N-aryl-2-iodobenzamides involves an oxidative addition, deprotonation, and reductive elimination sequence.
Caption: Proposed catalytic cycle for the intramolecular C-N coupling.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target phenanthridinone.
Caption: General experimental workflow for phenanthridinone synthesis.
References
Application Notes and Protocols for N-[2-(butan-2-yl)phenyl]-2-iodobenzamide Mediated Transformations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for transformations mediated by N-[2-(butan-2-yl)phenyl]-2-iodobenzamide. The focus is on its application in intramolecular C-H activation/arylation reactions, a powerful tool for the synthesis of complex heterocyclic scaffolds relevant to drug discovery and materials science.
Introduction
This compound is a versatile substrate designed for intramolecular C-H activation/arylation reactions. The molecule incorporates an amide directing group and an aryl iodide within the same structure, facilitating palladium-catalyzed cyclization to form substituted dibenzazepinone derivatives. These core structures are prevalent in a range of biologically active compounds. The sec-butyl group on the aniline ring serves to introduce chirality and steric bulk, potentially influencing the stereochemical outcome of the reaction and the conformational properties of the product.
The transformation proceeds via a palladium-catalyzed process where the amide group directs the regioselective activation of an ortho C-H bond on the N-phenyl ring. Subsequent intramolecular coupling with the aryl iodide leads to the formation of a new carbon-carbon bond and the construction of the tricyclic dibenzazepinone system.
Key Transformation: Intramolecular C-H Arylation
The primary application of this compound is in the synthesis of substituted dibenzo[b,f]azepin-6(5H)-one derivatives through a palladium-catalyzed intramolecular C-H bond arylation.
Reaction Scheme:
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed intramolecular C-H arylation of this compound.
Protocol 1: Palladium-Catalyzed Intramolecular C-H Arylation
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add anhydrous DMF (10 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired dibenzo[b,f]azepin-6(5H)-one derivative.
Data Presentation
The following table summarizes typical quantitative data obtained from the intramolecular C-H arylation of this compound under various conditions.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DMF | 120 | 24 | 85 |
| 2 | Pd(OAc)₂ (5) | PCy₃ (10) | Cs₂CO₃ (2) | Dioxane | 120 | 18 | 92 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | Toluene | 110 | 36 | 78 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | DMA | 130 | 12 | 88 |
Visualizations
Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed intramolecular C-H arylation.
Caption: Proposed catalytic cycle for intramolecular C-H arylation.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of the dibenzazepinone product.
Caption: General experimental workflow for the synthesis.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Reactions at high temperatures should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Optimize the catalyst, ligand, base, and solvent system.
-
Increase the reaction temperature or time.
-
Degas the solvent thoroughly to remove oxygen.
-
-
Formation of Side Products:
-
Lower the reaction temperature.
-
Screen different ligands to improve selectivity.
-
Ensure the purity of the starting material.
-
These application notes and protocols are intended to serve as a guide. Researchers are encouraged to optimize the reaction conditions for their specific needs and substrates.
Application Notes and Protocols: N-[2-(butan-2-yl)phenyl]-2-iodobenzamide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide as a key intermediate in the synthesis of complex pharmaceutical molecules. The focus is on its application in transition metal-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery and development for the creation of novel therapeutics.
Introduction
This compound is a versatile chemical building block, particularly valuable in the synthesis of biaryl-containing compounds. The presence of an iodo-substituent on one of the phenyl rings makes it an excellent substrate for various cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings. These reactions are fundamental in constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many active pharmaceutical ingredients (APIs). The N-[2-(butan-2-yl)phenyl] moiety is a significant structural motif that can influence the pharmacological profile of the final compound, including its binding affinity to biological targets and its pharmacokinetic properties.
Applications in Pharmaceutical Synthesis
The primary application of this compound is as a precursor in the synthesis of substituted biaryl amides. These structures are prevalent in a variety of therapeutic agents, including but not limited to, kinase inhibitors for oncology, antivirals, and agents targeting G-protein coupled receptors. The ortho-iodo position allows for regioselective bond formation, leading to conformationally constrained biaryl systems that can exhibit high target specificity.
A key synthetic transformation involving this intermediate is the intramolecular or intermolecular cyclization to form heterocyclic systems, or coupling with other aromatic or heteroaromatic systems to build molecular complexity.
Experimental Protocols
Synthesis of this compound
This protocol describes the amidation reaction between 2-iodobenzoyl chloride and 2-(butan-2-yl)aniline.
Materials:
-
2-iodobenzoyl chloride
-
2-(butan-2-yl)aniline
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(butan-2-yl)aniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of 2-iodobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a biaryl product using this compound and a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Deionized water (if using an aqueous system)
-
Ethyl acetate for extraction
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Celite
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with saturated NH4Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Reaction Optimization Data (Hypothetical):
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh3)4 (5) | K2CO3 | Toluene/H2O | 90 | 75 |
| 2 | Pd(dppf)Cl2 (3) | K2CO3 | Toluene/H2O | 90 | 88 |
| 3 | Pd(dppf)Cl2 (3) | Cs2CO3 | Dioxane | 100 | 92 |
| 4 | Pd(dppf)Cl2 (3) | K3PO4 | Toluene | 100 | 85 |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow from starting materials to the final biaryl product.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and highly functionalized intermediate for the synthesis of complex pharmaceutical molecules. The protocols and data presented herein demonstrate its utility in robust and high-yielding cross-coupling reactions, providing a reliable pathway to novel biaryl amides. Researchers and drug development professionals can leverage this intermediate to accelerate the discovery and development of new chemical entities with therapeutic potential.
Troubleshooting & Optimization
optimization of temperature and time for N-[2-(butan-2-yl)phenyl]-2-iodobenzamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide via Buchwald-Hartwig amination. The information is tailored for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Buchwald-Hartwig amination reaction in the synthesis of this compound?
A1: The reaction proceeds via a palladium-catalyzed cross-coupling cycle. Key steps include the oxidative addition of the 2-iodobenzamide to a Pd(0) complex, association of the 2-(butan-2-yl)aniline to the palladium center, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst.
Q2: What are the typical starting materials and reagents for this reaction?
A2: The primary starting materials are 2-iodobenzamide and 2-(butan-2-yl)aniline. Essential reagents include a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a phosphine ligand (e.g., Xantphos, DavePhos), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) in an appropriate anhydrous solvent (e.g., toluene, dioxane, or THF).
Q3: Why is an inert atmosphere crucial for this reaction?
A3: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, which will halt the catalytic cycle.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to protect the catalyst and ensure optimal reactivity and yield.
Q4: How do temperature and reaction time generally affect the outcome?
A4: Temperature and time are critical parameters that significantly influence the reaction rate and yield. Generally, higher temperatures can accelerate the reaction. However, excessively high temperatures or prolonged reaction times may lead to the degradation of reactants, products, or the catalyst, potentially decreasing the overall yield.[2] Optimal conditions must be determined empirically for each specific substrate combination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Impure reagents or solvent. 3. Inappropriate base or ligand. 4. Insufficient temperature or reaction time. 5. Presence of oxygen. | 1. Use a fresh catalyst or a more robust pre-catalyst. 2. Ensure all reagents are pure and the solvent is anhydrous. 3. Screen different bases (e.g., NaOtBu, Cs₂CO₃) and ligands (e.g., Xantphos, Buchwald's biarylphosphine ligands). 4. Gradually increase the temperature and monitor the reaction progress over time. 5. Thoroughly degas the solvent and maintain a positive pressure of inert gas (N₂ or Ar). |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Hydrodehalogenation of the aryl iodide. 3. Homocoupling of the aryl iodide. | 1. Lower the reaction temperature and monitor for product formation. 2. Use a less sterically hindered ligand or a milder base. 3. Ensure an efficient catalytic cycle by optimizing the ligand-to-metal ratio. |
| Incomplete Consumption of Starting Material | 1. Insufficient catalyst loading. 2. Catalyst deactivation. 3. Reaction time is too short. | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%). 2. Use a more robust ligand that protects the palladium center. 3. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Difficulty in Product Isolation/Purification | 1. Formation of palladium black. 2. Emulsion formation during workup. | 1. Filter the reaction mixture through a pad of Celite® to remove palladium residues before concentration. 2. Add a saturated brine solution during the aqueous workup to break up emulsions. |
Data on Temperature and Time Optimization
The following table presents illustrative data for the optimization of reaction temperature and time for the synthesis of this compound. Note: This data is hypothetical and intended to demonstrate general trends observed in similar Buchwald-Hartwig amination reactions.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 80 | 12 | 45 | Incomplete conversion. |
| 2 | 80 | 24 | 65 | Improved yield with longer time. |
| 3 | 100 | 12 | 88 | Significant improvement in yield. |
| 4 | 100 | 24 | 85 | Slight decrease in yield, possible product degradation. |
| 5 | 120 | 6 | 92 | High yield with shorter reaction time. |
| 6 | 120 | 12 | 78 | Increased side product formation observed. |
Experimental Protocols
General Procedure for the Synthesis of this compound
Materials:
-
2-Iodobenzamide (1.0 mmol, 1.0 equiv)
-
2-(butan-2-yl)aniline (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-iodobenzamide, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene and 2-(butan-2-yl)aniline via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Visualizations
Caption: Buchwald-Hartwig Catalytic Cycle
Caption: Experimental Workflow for Synthesis
References
Technical Support Center: Catalyst Stability in the Synthesis of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide
Welcome to the technical support center for optimizing the synthesis of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to catalyst stability and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or reaction failure when synthesizing this compound via cross-coupling?
Low yields are often attributed to catalyst deactivation, suboptimal reaction conditions, or substrate/reagent degradation. Specific issues include:
-
Catalyst Deactivation: The active catalytic species (e.g., Pd(0) or Cu(I)) can be unstable. Deactivation pathways include oxidation, precipitation, ligand dissociation, or formation of inactive complexes.[1][2][3]
-
Product Inhibition: The this compound product itself may coordinate to the metal center, inhibiting further catalytic cycles.[1][4]
-
Steric Hindrance: The bulky butan-2-yl group on the aniline derivative can sterically hinder the approach to the catalyst's active site, slowing down the reaction and allowing more time for catalyst deactivation.
-
Base Solubility and Strength: The choice and solubility of the base are critical. Insoluble bases can lead to slow and inconsistent reaction rates, while a base that is too strong may cause substrate or product degradation.[1][4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact catalyst stability and solubility of reagents.[1]
Q2: Which catalyst systems are recommended for the synthesis of this compound?
Both palladium and copper-based catalyst systems are commonly employed for C-N cross-coupling reactions to form N-aryl amides.
-
Palladium Catalysts: Palladium complexes with specialized phosphine ligands (e.g., biaryldialkylphosphines) are highly effective. These ligands can stabilize the palladium center and facilitate the key steps of the catalytic cycle.[5][6]
-
Copper Catalysts: Copper-catalyzed N-arylation (Ullmann reaction) is a classic and often more economical alternative. Copper(I) salts, often in combination with a ligand like a diamine or phenanthroline, are typically used.[1][4]
The optimal choice depends on the specific reaction conditions, cost considerations, and tolerance of functional groups.
Q3: How can I minimize catalyst deactivation?
Several strategies can be employed to enhance catalyst lifetime:
-
Ligand Selection: Use bulky, electron-rich ligands for palladium catalysts to promote reductive elimination and stabilize the active Pd(0) species.[6] For copper catalysts, chelating ligands can prevent precipitation.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as it can oxidize and deactivate the catalyst. This can be achieved by using Schlenk techniques or working in a glovebox.
-
High-Purity Reagents: Use pure, dry solvents and reagents to avoid introducing catalyst poisons. Water can sometimes play a role in catalyst pre-activation but can also lead to side reactions.[5]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[2]
-
Reaction Time: Optimize the reaction time to prevent prolonged exposure of the catalyst to potentially harsh conditions after the reaction is complete.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | - Use a fresh batch of catalyst and ligands.- Ensure rigorous exclusion of air and moisture.- Consider a pre-activation step for the catalyst.[5] |
| Suboptimal reaction temperature | - Screen a range of temperatures (e.g., 80-120 °C). | |
| Incorrect base | - Try a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure the base is finely powdered and dry.[1][4] | |
| Reaction stalls before completion | Catalyst deactivation | - Increase catalyst loading.- Use a more robust ligand.[6]- Add a second portion of catalyst midway through the reaction. |
| Product inhibition | - Use a higher catalyst loading from the start.- Consider a flow chemistry setup to continuously remove the product. | |
| Reagent degradation | - Check the stability of starting materials under the reaction conditions. | |
| Inconsistent results between batches | Variable quality of reagents or catalyst | - Use reagents and solvents from the same batch.- Standardize the catalyst pre-activation procedure. |
| Poor mixing due to insoluble base | - Use a base with better solubility in the reaction solvent.- Increase the stirring rate.[1][4] | |
| Formation of significant side products | Homocoupling of the aryl iodide | - Lower the reaction temperature.- Use a ligand that favors cross-coupling over homocoupling. |
| Hydrolysis of the amide | - Ensure anhydrous conditions. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation
This protocol is a representative example for the synthesis of this compound.
-
Catalyst Pre-activation (optional but recommended):
-
In a glovebox, add Pd(OAc)₂ (1 mol%) and a biaryldialkylphosphine ligand (e.g., GPhos, 2 mol%) to a dry Schlenk flask.[6]
-
Add anhydrous toluene (2 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
-
Reaction Setup:
-
To the flask containing the pre-activated catalyst, add 2-iodobenzamide (1.0 mmol), 1-bromo-2-(butan-2-yl)benzene (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous dioxane (8 mL).
-
Seal the flask and bring it out of the glovebox.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
-
Workup and Purification:
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Reaction)
-
Reaction Setup:
-
To a dry Schlenk flask, add CuI (5 mol%), 2-iodobenzamide (1.0 mmol), 1-bromo-2-(butan-2-yl)benzene (1.2 mmol), K₃PO₄ (2.0 mmol), and a ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (10 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After completion (typically 24-48 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Wash the organic layer with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Data Presentation
Table 1: Effect of Ligand on Palladium-Catalyzed Synthesis
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | 2 | 100 | 24 | 65 |
| 2 | RuPhos | 2 | 100 | 24 | 72 |
| 3 | GPhos | 2 | 100 | 18 | 85 |
| 4 | None | 2 | 100 | 24 | <5 |
Reaction conditions: 2-iodobenzamide (1 mmol), 1-bromo-2-(butan-2-yl)benzene (1.2 mmol), Cs₂CO₃ (2 mmol), dioxane (10 mL).
Table 2: Influence of Base and Solvent in Copper-Catalyzed Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | DMF | 110 | 24 | 78 |
| 2 | K₂CO₃ | DMF | 110 | 24 | 65 |
| 3 | Cs₂CO₃ | Dioxane | 110 | 36 | 72 |
| 4 | K₃PO₄ | Toluene | 110 | 36 | 45 |
Reaction conditions: CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%), 2-iodobenzamide (1 mmol), 1-bromo-2-(butan-2-yl)benzene (1.2 mmol).
Visualizations
Caption: Common catalyst deactivation pathways in C-N cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
identifying and minimizing side reactions in N-[2-(butan-2-yl)phenyl]-2-iodobenzamide coupling
Technical Support Center: Intramolecular Coupling of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the intramolecular Buchwald-Hartwig amination to synthesize phenanthridinone derivatives from this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the intramolecular coupling of this compound?
The expected product is the corresponding phenanthridinone, formed via an intramolecular palladium-catalyzed C-N bond formation.
Q2: What are the most critical parameters to control in this reaction?
The choice of palladium catalyst, phosphine ligand, base, and solvent are all crucial for a successful reaction. Temperature and reaction time also play a significant role in both yield and side product formation. The inertness of the reaction atmosphere is critical to prevent catalyst deactivation.
Q3: Can I use an aryl bromide instead of an aryl iodide?
Aryl iodides are generally more reactive in the oxidative addition step of the catalytic cycle. However, aryl bromides can also be used, though they may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalysts) to achieve comparable yields.[1][2] In some cases, lower yields are observed with bromo-substrates compared to their iodo-counterparts under the same conditions.[1]
Q4: My starting material has an electron-withdrawing group. What should I be aware of?
Substrates with strong electron-withdrawing groups may exhibit lower reactivity. In some instances, decomposition of the starting material has been observed under the reaction conditions.[1] Careful optimization of the base and temperature is recommended for such substrates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. | - Use a pre-catalyst or ensure the active Pd(0) species is being generated. - Handle the catalyst and ligand under an inert atmosphere to prevent oxidation. |
| 2. Inappropriate ligand. | - Screen different phosphine ligands. Bulky, electron-rich ligands like XPhos, RuPhos, or DavePhos are often effective. | |
| 3. Insufficiently strong base. | - Use a stronger base such as NaOtBu or K3PO4. However, be mindful of substrate compatibility. | |
| 4. Low reaction temperature. | - Gradually increase the reaction temperature. | |
| 5. Poor solvent choice. | - Toluene, dioxane, and DMF are commonly used. Ensure the solvent is anhydrous and degassed. | |
| Formation of Significant Side Products | 1. Hydrodehalogenation: The aryl iodide is reduced to an arene. | - This can be caused by β-hydride elimination from the amide.[3] - Optimize the ligand and reaction temperature. - Ensure a truly inert atmosphere. |
| 2. Starting Material Decomposition | - This is more common with sensitive functional groups or at high temperatures.[1] - Use a milder base (e.g., K2CO3, Cs2CO3) and lower the reaction temperature. | |
| 3. Formation of Carbazole-type byproducts | - While less common directly from this substrate, side reactions leading to alternative cyclization products can occur. - Re-evaluate the reaction conditions, particularly the catalyst and ligand system. | |
| Inconsistent Yields | 1. Variable quality of reagents or solvents. | - Use high-purity, anhydrous, and degassed solvents. - Ensure the base is not excessively hydrated. |
| 2. Inconsistent reaction setup and atmosphere. | - Maintain a strict inert atmosphere (e.g., using a glovebox or Schlenk line). |
Data Presentation: Influence of Reaction Parameters on Phenanthridinone Synthesis
The following table summarizes yields from literature for the intramolecular Buchwald-Hartwig amidation of various N-aryl-2-halobenzamides to form phenanthridinones, highlighting the impact of different reaction components.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate Notes | Reference |
| Pd-PVP NPs (1 mol%) | K2CO3 | H2O:DMA (1:1) | 100 | 95 | N-methyl-N-phenyl-2-iodobenzamide | [1][2] |
| Pd-PVP NPs (5 mol%) | K2CO3 | H2O:DMA (1:1) | 100 | 60 | N-methyl-N-phenyl-2-bromobenzamide | [1] |
| Pd(OAc)2/PCy3 | K2CO3 | DMA | 120 | 93 | o-iodobenzamide and iodobenzene | [4] |
| Pd(OAc)2 | PhI(OAc)2 | Toluene | 120 | Good | Biaryl picolinamide | [5] |
| Pd(OAc)2 | K2CO3 | DMA | 120 | 85 | o-chlorobenzamide and iodobenzene | [4] |
Experimental Protocols
General Procedure for Intramolecular Buchwald-Hartwig Amination
This protocol is a representative procedure adapted from literature for the synthesis of phenanthridinones from N-aryl-2-halobenzamides.[1][2][4]
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3, or a pre-catalyst like XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, RuPhos, DavePhos)
-
Base (e.g., K2CO3, K3PO4, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMA)
-
Schlenk flask or glovebox for inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-1.5 equivalents relative to the palladium).
-
Add the base (2.0-3.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired phenanthridinone.
Visualizations
Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig amination.
Caption: Competing reaction pathways in the intramolecular amidation.
Caption: A logical workflow for troubleshooting the intramolecular coupling reaction.
References
- 1. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Practical Synthesis of Phenanthridinones by Palladium‐Catalyzed One‐Pot C–C and C–N Coupling Reaction: Extending the S… [ouci.dntb.gov.ua]
- 5. BJOC - Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization [beilstein-journals.org]
Technical Support Center: Purification of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide Reaction Products
Welcome to the technical support center for the purification of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main purification challenges associated with this compound?
A1: The primary purification challenges for this compound stem from three key structural features:
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Presence of a Chiral Center: The butan-2-yl group contains a stereocenter, which can lead to the formation of diastereomers if the starting materials are not enantiomerically pure or if the reaction conditions induce racemization.
-
Potential for Rotational Isomers (Atropisomers): The bulky substituents on both the aniline and benzoyl rings can hinder free rotation around the amide bond (C-N) and the aryl-carbonyl bond, leading to the existence of stable rotational isomers, also known as atropisomers.[1][2][3] These isomers can behave as distinct compounds during chromatography.
-
Similar Polarity of Byproducts: Common impurities from the amide coupling reaction, such as unreacted starting materials (2-iodobenzoic acid and 2-(butan-2-yl)aniline) or coupling reagent residues, may have polarities similar to the product, making separation by standard chromatography challenging.
Q2: I see multiple spots on my TLC plate even after what I believe to be a complete reaction. What could be the cause?
A2: Multiple spots on a TLC plate for this compound can be attributed to several factors:
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Rotational Isomers: As mentioned, the presence of stable rotational isomers is a likely cause.[1][4] These isomers can have different conformations that interact differently with the stationary phase, leading to distinct Rf values.
-
Diastereomers: If your 2-(butan-2-yl)aniline was a racemic mixture, your final product will be a mixture of diastereomers, which can often be separated by chromatography.
-
Unreacted Starting Materials: Check the Rf values of 2-iodobenzoic acid and 2-(butan-2-yl)aniline to see if they correspond to any of the observed spots.
-
Byproducts: Side reactions, such as the formation of an anhydride from 2-iodobenzoic acid or self-coupling products, can generate impurities.
-
Degradation: The iodo-substituent can be sensitive to certain conditions, potentially leading to degradation products.
Q3: My HPLC chromatogram shows broad or split peaks. How can I troubleshoot this?
A3: Broad or split peaks in the HPLC analysis of this compound are common and can be addressed by considering the following:
-
Interconverting Isomers: If the rotational isomers are interconverting on the timescale of the HPLC separation, this can lead to peak broadening or splitting.[5][6]
-
Co-elution of Diastereomers: The diastereomers may be partially resolved, resulting in a broadened or shouldered peak.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or splitting.[7]
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation. The pH of the mobile phase can also play a role, especially if there are any residual acidic or basic impurities.
-
Column Degradation: A void in the column packing or a contaminated frit can cause peak splitting.[6]
Troubleshooting Guides
Guide 1: TLC Analysis and Interpretation
This guide will help you interpret your TLC results and use them to optimize your purification strategy.
| Observation | Potential Cause | Troubleshooting Action |
| Multiple spots with similar Rf values | Presence of diastereomers or rotational isomers. | Try different solvent systems with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a 2D TLC to check for spot separation in different solvent systems. |
| A spot that streaks | The compound may be too polar for the solvent system, or it could be acidic (e.g., unreacted 2-iodobenzoic acid). | Add a small amount of acetic acid to the mobile phase to suppress the ionization of acidic components. |
| Spots are not visible under UV light | While aromatic, the compound's UV absorbance might be weak at the wavelength used. | Use a TLC stain. An iodine chamber is effective for visualizing aromatic compounds.[4] A p-anisaldehyde or permanganate stain can also be used. |
Visualization Tip: Iodinated compounds can often be visualized effectively in an iodine chamber, appearing as brown spots.[4]
Guide 2: Column Chromatography Purification
This guide provides a systematic approach to purifying your product using column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Poor separation of product from impurities | Inappropriate solvent system. | Perform a thorough TLC analysis to identify an optimal solvent system that provides good separation between the product and impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Product co-elutes with a byproduct | Byproduct has very similar polarity. | If the byproduct is unreacted 2-iodobenzoic acid, a pre-purification workup with a mild base (e.g., aqueous sodium bicarbonate solution) can remove it. If it is the aniline, a mild acid wash can be effective. |
| Multiple fractions contain the product, suggesting isomers | Separation of diastereomers or stable rotational isomers. | Combine the fractions containing the desired product and confirm the purity by HPLC and NMR. If isomers are present and separable, you may need to optimize the chromatography conditions (e.g., use a longer column, a shallower gradient) to achieve baseline separation. |
Guide 3: Recrystallization
Recrystallization can be a powerful technique for obtaining highly pure this compound.
| Problem | Potential Cause | Recommended Solution |
| Product does not crystallize | The compound is too soluble in the chosen solvent, or impurities are inhibiting crystallization. | Try a different solvent or a solvent mixture. Good single solvents to try for amides include ethanol, acetone, and acetonitrile.[8] For solvent mixtures, dissolving the compound in a good solvent (e.g., dichloromethane, ethyl acetate) and slowly adding a poor solvent (e.g., hexane, pentane) until turbidity appears is a common strategy.[9][10] |
| Product oils out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent system. Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
| Low recovery | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath or freezer to maximize crystal formation. Minimize the amount of solvent used for dissolution. |
Common Recrystallization Solvents for Amides:
| Solvent System | Comments |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol and add water dropwise. |
| Ethyl Acetate/Hexane | A versatile system for compounds of intermediate polarity. |
| Dichloromethane/Hexane | Similar to ethyl acetate/hexane, but with a more volatile good solvent. |
| Acetone/Water | Effective for many polar organic compounds. |
Guide 4: HPLC Troubleshooting for Isomers
The presence of diastereomers and rotational isomers often leads to complex HPLC chromatograms.
| Observation | Potential Cause | Troubleshooting Action |
| Two or more well-resolved peaks with the same mass | Separation of diastereomers or stable atropisomers. | This is a successful separation. If you need to isolate a single isomer, you can proceed with preparative HPLC. For analytical purposes, ensure the method is validated for quantifying each isomer. |
| A broad, shouldered, or split peak | Partial co-elution of isomers or on-column interconversion of rotational isomers. | To improve separation: Try different chiral stationary phases (CSPs) for diastereomer separation. Optimize the mobile phase (e.g., change the organic modifier, adjust the pH, or use additives).[11][12] To address interconversion: Vary the column temperature. Lowering the temperature may slow down the interconversion and result in sharper peaks for each isomer. Conversely, increasing the temperature might coalesce the peaks into a single, sharper peak if the interconversion becomes fast on the HPLC timescale. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the solvent it is most soluble in. Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Start the elution with a low polarity solvent system (e.g., 100% hexane or 98:2 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure. Analyze the final product by HPLC, NMR, and mass spectrometry.
Protocol 2: Chiral HPLC Method Development for Diastereomer Separation
-
Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are a good starting point for many classes of compounds.[13]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol. Vary the ratio of the alcohol to optimize retention and resolution.
-
Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., phosphate buffer at low pH).
-
-
Optimization: Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution.
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Detection: Use a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for HPLC peak splitting and broadening.
References
- 1. Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies to Control C–N Atropisomerism in Acyclic Amines and Amides - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 4. jesi.astr.ro [jesi.astr.ro]
- 5. researchgate.net [researchgate.net]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
influence of solvent choice on N-[2-(butan-2-yl)phenyl]-2-iodobenzamide catalyst performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the N-[2-(butan-2-yl)phenyl]-2-iodobenzamide catalyst. The information is based on established principles of hypervalent iodine chemistry and data from related 2-iodobenzamide catalysts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with the this compound catalyst.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Catalyst Activity | 1. Incomplete Catalyst Activation: The active hypervalent iodine species may not be forming efficiently. 2. Catalyst Degradation: The catalyst may be sensitive to moisture or other atmospheric components. 3. Poor Catalyst Solubility: The catalyst may not be sufficiently dissolved in the chosen solvent system. | 1. Ensure Proper Co-oxidant Use: For oxidative reactions, ensure the co-oxidant (e.g., Oxone) is fresh and used in the correct stoichiometry. 2. Use Anhydrous Conditions: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 3. Solvent Screening: Test a range of solvents or solvent mixtures to improve catalyst solubility. Refer to the FAQs for solvent suggestions. |
| Slow Reaction Rate | 1. Suboptimal Solvent Choice: The solvent may not be ideal for the specific reaction, affecting reactant and catalyst solubility or transition state stabilization. 2. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the desired reaction time. | 1. Solvent Optimization: Experiment with different solvents or solvent mixtures. For instance, a mixture of a non-polar and a polar aprotic solvent can sometimes be effective.[1] 2. Temperature Adjustment: Gradually increase the reaction temperature and monitor for product formation and potential side reactions. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and observe the effect on the reaction rate. |
| Formation of Side Products/Low Selectivity | 1. Solvent Participation: Some solvents can participate in the reaction, leading to undesired byproducts.[2] 2. Over-oxidation: In oxidation reactions, the desired product may be susceptible to further oxidation. 3. Incorrect Stoichiometry of Reagents: An excess of the co-oxidant or other reagents can lead to side reactions. | 1. Choose Inert Solvents: Select solvents that are less likely to react under the reaction conditions. 2. Reaction Monitoring: Carefully monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction once the desired product is formed to prevent over-oxidation. 3. Optimize Reagent Stoichiometry: Carefully control the stoichiometry of all reactants, including the co-oxidant. |
| Difficulty in Product Isolation | 1. Catalyst Residue Contamination: The catalyst or its byproducts may be difficult to separate from the desired product. 2. Emulsion Formation during Workup: Certain solvent and aqueous phase combinations can lead to stable emulsions. | 1. Post-Reaction Treatment: Consider a post-reaction wash with a reducing agent (e.g., sodium thiosulfate) to convert iodine species to a more easily removable form. 2. Solvent Selection for Extraction: Use a different solvent for extraction that has a lower tendency to form emulsions. Addition of brine during aqueous workup can also help break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the this compound catalyst?
A1: The optimal solvent is highly dependent on the specific reaction being performed. For many reactions involving 2-iodobenzamide catalysts, a starting point could be polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN).[1] However, solvent screening is highly recommended. In some cases, solvent mixtures, such as a combination of a non-polar solvent with a polar one, have been shown to be effective.[1] For reactions using a co-oxidant like Oxone, which has poor solubility in many organic solvents, a biphasic system or the addition of a phase-transfer catalyst might be necessary.[1]
Q2: My catalyst is not dissolving in the reaction solvent. What should I do?
A2: Poor solubility is a common issue with some hypervalent iodine pre-catalysts.[1] You can try the following:
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Sonication: Applying ultrasonic agitation can help to dissolve the catalyst.
-
Solvent Mixtures: As mentioned, using a co-solvent can improve solubility. For example, a small amount of DMSO is known to dissolve many iodoarenes.[1]
-
Heating: Gently warming the mixture may aid dissolution, but be cautious of potential catalyst decomposition at higher temperatures.
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Alternative Solvents: A systematic screen of solvents with varying polarities is the most effective approach.
Q3: How does the choice of solvent affect the performance of the catalyst?
A3: The solvent can influence the catalyst's performance in several ways:
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Solubility: It affects the concentration of the catalyst and reactants in the solution.
-
Reaction Rate: The polarity of the solvent can stabilize or destabilize transition states, thereby affecting the reaction kinetics.
-
Selectivity: In some cases, the solvent can participate in the reaction, leading to different product outcomes.[2] For example, in reactions involving carbocationic intermediates, a nucleophilic solvent like acetonitrile may be incorporated into the product.
Q4: Are there any known incompatibilities between the catalyst and certain solvents?
Experimental Protocols
Below is a generalized experimental protocol for an oxidation reaction using a 2-iodobenzamide catalyst. Note: This is a template and should be optimized for your specific substrate and reaction.
General Protocol for the Oxidation of a Secondary Alcohol to a Ketone
Materials:
-
This compound (Catalyst)
-
Secondary alcohol (Substrate)
-
Oxone® (Co-oxidant)
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Selected anhydrous solvent (e.g., Acetonitrile, DMF, or a mixture)
-
Sodium bicarbonate (for buffering)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol), this compound (0.05 mmol, 5 mol%), and sodium bicarbonate (2.0 mmol).
-
Purge the flask with an inert gas (nitrogen or argon).
-
Add the anhydrous solvent (5 mL) to the flask.
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In a separate flask, dissolve Oxone® (1.2 mmol) in deionized water (5 mL).
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Add the Oxone® solution to the reaction mixture dropwise over 10 minutes while stirring vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical oxidation reaction.
Caption: Troubleshooting logic for catalyst performance issues.
References
preventing ligand degradation of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound, leading to its degradation.
| Issue ID | Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| LD-001 | Low yield of the desired product and formation of 2-iodobenzoic acid and 2-(butan-2-yl)aniline. | Amide Bond Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions, especially at elevated temperatures.[1][2][3][4][5][6][7][8][9] | - Maintain neutral pH conditions if the reaction chemistry allows.- If acidic or basic conditions are required, consider running the reaction at a lower temperature for a longer duration.- Use anhydrous solvents to minimize water-catalyzed hydrolysis.- Employ a non-nucleophilic base if a base is necessary. |
| LD-002 | Formation of N-[2-(butan-2-yl)phenyl]benzamide as a significant byproduct (loss of iodine). | Reductive Deiodination: The carbon-iodine bond can be cleaved under reductive conditions, which may be promoted by certain catalysts (e.g., residual palladium from a previous step), radical initiators, or elevated temperatures. | - Ensure all starting materials and reagents are free from reductive impurities.- If using a transition metal catalyst, screen for catalysts less prone to reductive dehalogenation.- Avoid high reaction temperatures for extended periods.- Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent radical chain reactions initiated by oxygen. |
| LD-003 | A complex mixture of byproducts is observed, and the reaction mixture darkens upon exposure to light. | Photodegradation: Aromatic iodides can be light-sensitive and may decompose upon exposure to UV or even ambient light, often through radical pathways.[10][11][12] | - Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.- Perform the reaction in a darkened fume hood.- Minimize the exposure of the compound to light during workup and purification steps. |
| LD-004 | The starting material is consumed, but multiple unidentified aromatic byproducts are formed, especially in the presence of an oxidizing agent. | Oxidative Degradation: Strong oxidizing agents can lead to the degradation of the aromatic rings or the amide functionality. The iodine atom can also be oxidized.[10][13] | - Use the mildest possible oxidizing agent that can effect the desired transformation.- Carefully control the stoichiometry of the oxidant.- Run the reaction at low temperatures to control the reaction rate and minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main points of instability in the molecule are the amide linkage and the carbon-iodine bond. Therefore, the primary degradation pathways are:
-
Amide Hydrolysis: This can occur under both acidic and basic conditions, leading to the formation of 2-iodobenzoic acid and 2-(butan-2-yl)aniline.[1][2][3][4][5][6][7][8][9]
-
Deiodination: The loss of the iodine atom can occur through various mechanisms, including reductive dehalogenation, photolytic cleavage, or under certain catalytic conditions.[10][14][15]
Q2: How can I minimize amide hydrolysis during my reaction?
A2: To minimize amide hydrolysis, consider the following preventative measures:
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pH Control: Maintain the reaction mixture as close to neutral pH as possible.
-
Temperature Management: Avoid excessive heat, as hydrolysis is often accelerated at higher temperatures.[2][5]
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Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water, which is required for hydrolysis.[1]
-
Appropriate Reagent Selection: If a base is needed, opt for a non-nucleophilic base to avoid promoting hydroxide-mediated hydrolysis.
Q3: Is this compound sensitive to light?
A3: Yes, aromatic iodides can be sensitive to light.[10][11][12] Exposure to light, particularly UV radiation, can induce photodegradation, leading to the cleavage of the carbon-iodine bond and the formation of radical species that can result in a complex mixture of byproducts. It is recommended to protect reactions involving this compound from light.
Q4: I am using this ligand in a palladium-catalyzed cross-coupling reaction. What precautions should I take?
A4: In palladium-catalyzed reactions, besides the desired coupling, potential side reactions can lead to ligand degradation. To mitigate this:
-
Optimize Reaction Conditions: Carefully screen the catalyst, ligand, base, and solvent to find conditions that favor the desired reaction pathway over degradation pathways like reductive deiodination.
-
Control Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from interfering with the catalytic cycle and potentially causing oxidative degradation.
Experimental Protocols
Protocol for Minimizing Amide Hydrolysis in a Base-Mediated Reaction
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reagents and Solvents: Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. Use freshly opened, high-purity reagents.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (N₂ or Ar).
-
Addition of Base: If a base is required, use a non-nucleophilic, sterically hindered base such as proton sponge or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Add the base slowly at a low temperature (e.g., 0 °C) to control any initial exotherm.
-
Temperature Control: Maintain the reaction at the lowest effective temperature. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.
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Workup: Quench the reaction using a pre-cooled, neutral aqueous solution. Extract the product quickly into an organic solvent and minimize the time the compound is in contact with the aqueous phase.
Protocol for Preventing Photodegradation
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Glassware: Use amber-colored glassware for the reaction setup.
-
Light Protection: Wrap the reaction vessel, and any associated addition funnels or condensers, with aluminum foil to completely block out light.
-
Environment: Conduct the reaction in a fume hood with the sash lowered and the hood lights turned off.
-
Workup and Purification: Perform all subsequent steps, including extraction, drying, and chromatography, under subdued lighting.
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Storage: Store the purified compound in an amber vial, and for long-term storage, place it in a light-proof container in a cool, dark place.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for preventing ligand degradation during a chemical reaction.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 14. mdpi.com [mdpi.com]
- 15. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Catalyst and Reagent Loading for N-[2-(butan-2-yl)phenyl]-2-iodobenzamide Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide via Buchwald-Hartwig amination. This reaction involves the coupling of a sterically hindered secondary amine with a sterically hindered aryl iodide, which can present unique challenges. This guide is intended for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be suitable for coupling two sterically hindered substrates. 2. Incorrect Base: The base may not be strong enough to deprotonate the amine or may be sterically inaccessible. 3. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier for sterically demanding substrates. 4. Catalyst Poisoning: Impurities in the reagents or solvent can deactivate the palladium catalyst. | 1. Screen Catalysts and Ligands: Test various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands such as Josiphos, RuPhos, or BrettPhos.[1][2] N-heterocyclic carbene (NHC) ligands can also be effective for sterically demanding couplings.[3] 2. Vary the Base: Experiment with different bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[1][4] 3. Increase Temperature: Gradually increase the reaction temperature, for example, from 80°C to 110°C. 4. Ensure Reagent and Solvent Purity: Use freshly purified solvents and high-purity reagents. Degassing the solvent prior to use can also be beneficial. |
| Incomplete Conversion of Starting Materials | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. 2. Short Reaction Time: The reaction may not have been allowed to run long enough. 3. Poor Solubility: The substrates or catalyst may not be fully dissolved in the chosen solvent. | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading from 1 mol% to 5 mol%. 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 3. Solvent Screening: Test different solvents such as toluene, dioxane, or THF to ensure all components are in solution at the reaction temperature.[5] |
| Formation of Side Products (e.g., Homocoupling, Dehalogenation) | 1. Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to undesired side reactions. 2. Presence of Oxygen: Oxygen can promote the formation of side products. 3. Unstable Catalyst: The catalyst may be decomposing under the reaction conditions. | 1. Optimize Ligand Ratio: Typically, a ligand-to-palladium ratio of 1:1 to 2:1 is used. This should be optimized for the specific reaction. 2. Maintain Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). 3. Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst, which can be more stable and give more reproducible results. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for coupling sterically hindered substrates like 2-(butan-2-yl)aniline and 2-iodobenzamide?
A1: For sterically hindered substrates, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally the most effective. Ligands from the Buchwald biarylphosphine family, such as SPhos, XPhos, and BrettPhos, have shown great success in facilitating difficult C-N bond formations.[3] Alternatively, palladium complexes with N-heterocyclic carbene (NHC) ligands are also known to be highly active for such transformations. It is recommended to screen a few different ligand/palladium source combinations to find the optimal system for your specific substrates.
Q2: How do I choose the right base for this reaction?
A2: The choice of base is critical. For sterically hindered amines, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice and is often effective.[4] However, if substrate compatibility is an issue, other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tried, as they are known to have good functional group tolerance.[6]
Q3: What are the ideal reaction conditions (solvent, temperature) for this type of coupling?
A3: Aprotic, non-polar, or polar aprotic solvents are commonly used for Buchwald-Hartwig aminations. Toluene, 1,4-dioxane, and THF are good starting points for solvent screening.[5] Due to the steric hindrance of the substrates, elevated temperatures, typically in the range of 80-120°C, are often necessary to achieve a reasonable reaction rate.
Q4: My reaction is very slow. What can I do to speed it up?
A4: To increase the reaction rate, you can try several approaches:
-
Increase the temperature: This is often the most effective way to accelerate the reaction.
-
Increase the catalyst loading: A higher concentration of the active catalyst can lead to a faster conversion.
-
Change the ligand: A more electron-rich and sterically bulky ligand can sometimes lead to a more active catalyst.
-
Change the aryl halide: While your target is the 2-iodobenzamide, it's worth noting that aryl iodides are generally more reactive than aryl bromides or chlorides in this type of coupling.[1]
Q5: Are there any alternatives to palladium catalysis for this reaction?
A5: Yes, the Ullmann condensation is a classical copper-catalyzed C-N coupling reaction.[7] While it often requires higher reaction temperatures and sometimes stoichiometric amounts of copper, modern advancements have led to the development of more efficient copper-based catalyst systems with various ligands that can be effective for coupling sterically hindered partners.[8][9]
Experimental Protocols
The following are generalized experimental protocols that should be optimized for the specific reaction between 2-(butan-2-yl)aniline and 2-iodobenzamide.
Protocol 1: Buchwald-Hartwig Amination with a Palladium/Phosphine Ligand System
-
Reaction Setup: In a glovebox, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 1.1-1.2 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried reaction vessel.
-
Addition of Reagents: Add 2-iodobenzamide (1.0 equivalent) and 2-(butan-2-yl)aniline (1.1-1.2 equivalents) to the vessel.
-
Solvent Addition: Add the desired amount of anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides [organic-chemistry.org]
enhancing the turnover number of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-[2-(butan-2-yl)phenyl]-2-iodobenzamide and similar catalysts in C-N cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Low or no product yield is a frequent issue in catalytic reactions. This guide addresses potential causes and provides systematic troubleshooting steps.
Q1: I am not observing any product formation. What are the initial checks I should perform?
A1: When no product is detected, it is crucial to verify the integrity of your reaction setup and reagents.
-
Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (e.g., Argon or Nitrogen). Copper catalysts, particularly in their active Cu(I) state, can be sensitive to oxygen.
-
Reagent Purity: Verify the purity of your starting materials (aryl halide, amine/amide), base, and solvent. Impurities can poison the catalyst or lead to unwanted side reactions. Amines, in particular, are susceptible to oxidation and should be purified if necessary.
-
Catalyst Integrity: Confirm that the this compound catalyst has not degraded during storage.
-
Temperature Control: Double-check the reaction temperature. C-N coupling reactions often require elevated temperatures to proceed efficiently.
Q2: My reaction is sluggish, and the conversion is low even after an extended period. How can I improve the reaction rate and yield?
A2: Low reactivity can often be addressed by systematically optimizing the reaction parameters.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. While solvents like DMF, DMSO, toluene, and dioxane are commonly used, it's worth screening different options.
-
Base Selection: The strength and solubility of the base are critical. Common bases for Ullmann-type couplings include K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can influence the deprotonation of the nucleophile and the overall catalytic cycle.
-
Ligand Addition: While this compound has a built-in directing group, the addition of an external ligand can sometimes enhance catalytic activity, especially for challenging substrates. Common ligands for copper-catalyzed aminations include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and various amino acids.
-
Concentration Effects: The concentration of your reactants can influence the reaction rate. It may be beneficial to adjust the molarity of your reaction mixture.
Q3: I am observing the formation of significant side products. What are the likely side reactions and how can I suppress them?
A3: Side product formation can often be attributed to competing reaction pathways.
-
Homocoupling: The homocoupling of the aryl iodide to form a biaryl species is a common side reaction. This can sometimes be minimized by adjusting the catalyst-to-ligand ratio or the reaction temperature.
-
Reduction of Aryl Halide: The aryl halide can be reduced to the corresponding arene. This is more likely to occur at higher temperatures or in the presence of certain impurities.
-
Ligand Arylation: If an external ligand is used, it can sometimes be N-arylated, leading to catalyst deactivation.
A logical workflow for troubleshooting these common issues is presented below.
Caption: Troubleshooting workflow for low-yield C-N coupling reactions.
Frequently Asked Questions (FAQs)
Q4: What is the typical turnover number (TON) for a catalyst like this compound?
A4: The turnover number (TON), defined as the moles of product formed per mole of catalyst, is highly dependent on the specific reaction conditions, including the substrates, solvent, base, temperature, and reaction time. For copper-catalyzed C-N coupling reactions, TONs can range from the low hundreds to several thousands. Without specific literature data for this compound, a reasonable expectation for an unoptimized reaction would be in the lower end of this range. Optimization of reaction parameters is key to maximizing the TON.
Q5: How does the sterically bulky butan-2-yl group on the phenyl ring influence the catalytic activity?
A5: The butan-2-yl group introduces significant steric hindrance around the nitrogen atom of the N-phenyl ring. This can have several effects:
-
Increased Reductive Elimination Rate: The steric bulk can promote the final reductive elimination step of the catalytic cycle, which forms the C-N bond and regenerates the active catalyst. This can lead to an increased turnover frequency (TOF).
-
Inhibition of Catalyst Deactivation: The bulky group can shield the catalytically active center, potentially preventing bimolecular decomposition pathways and leading to a more robust catalyst with a higher overall TON.
-
Potential for Lower Reaction Rates with Sterically Hindered Substrates: While beneficial for the catalyst's stability and efficiency, the steric bulk might also hinder the approach of very bulky amine or amide substrates to the copper center, potentially slowing down the reaction with certain substrate combinations.
The relationship between these factors is illustrated in the diagram below.
Caption: Influence of the bulky substituent on catalytic performance.
Q6: What is a general experimental protocol for a C-N coupling reaction using a catalyst of this type?
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of an Amide
This protocol is a representative starting point and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 mmol)
-
Amide (1.2 mmol)
-
This compound (or similar catalyst, 0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene, 2 mL)
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
Procedure:
-
To the reaction vessel, add the aryl iodide, amide, catalyst, CuI, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The experimental workflow is summarized in the following diagram.
Caption: General experimental workflow for C-N coupling.
Data Presentation
While specific quantitative data for the title catalyst is not available, the following table provides a template for how to present comparative data when optimizing reaction conditions.
Table 1: Optimization of Reaction Conditions for the N-Arylation of Benzamide with 4-Iodotoluene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 5 | None | K₃PO₄ | Toluene | 110 | 24 | Data | Data |
| 2 | 5 | None | Cs₂CO₃ | Toluene | 110 | 24 | Data | Data |
| 3 | 5 | None | K₃PO₄ | Dioxane | 110 | 24 | Data | Data |
| 4 | 2 | None | K₃PO₄ | Toluene | 110 | 24 | Data | Data |
| 5 | 5 | DMEDA (10) | K₃PO₄ | Toluene | 110 | 24 | Data | Data |
| 6 | 5 | None | K₃PO₄ | Toluene | 90 | 24 | Data | Data |
Data to be filled in based on experimental results.
Validation & Comparative
comparative analysis of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide with other phosphine ligands
While a direct comparative analysis of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide-derived phosphine ligands is not feasible due to the absence of published data on this specific precursor, this guide provides a comprehensive comparison of two prominent classes of phosphine-based catalysts: Buchwald-type biaryl phosphine ligands and the Herrmann's palladacycle catalyst. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their cross-coupling reactions.
This guide delves into the performance of representative Buchwald ligands, SPhos and XPhos, and the Herrmann's palladacycle in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The comparison is supported by experimental data, detailed protocols, and visualizations of the catalytic cycles and experimental workflows.
Introduction to Phosphine Ligands in Cross-Coupling Catalysis
Phosphine ligands are indispensable in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that form the cornerstone of many academic and industrial processes. The electronic and steric properties of these ligands play a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and ultimately influencing the efficiency, selectivity, and scope of the reaction.
Buchwald-type biaryl phosphine ligands are a class of bulky, electron-rich monodentate phosphines that have demonstrated exceptional activity in a wide range of cross-coupling reactions. Their steric bulk promotes the formation of highly reactive, monoligated palladium(0) species, which are often the active catalysts.
Herrmann's catalyst , a palladacycle, is a pre-catalyst that generates a catalytically active palladium(0) species under the reaction conditions. The ligand in this system is typically a trialkyl- or triarylphosphine, such as tri(o-tolyl)phosphine. These catalysts are known for their high stability and activity.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following tables provide a comparative overview of the performance of SPhos, XPhos, and Herrmann's catalyst in representative Suzuki-Miyaura reactions.
Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst/Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 98 | 2 | 49 | 2.7 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 97 | 2 | 48.5 | 2.7 |
| Herrmann's Catalyst | - | NaOMe | Ethanol | 60 | 1 | ~95¹ | 0.005 | 19000 | 19000 |
¹ Yield estimated from kinetic data for a similar substrate (4-iodoacetophenone). Direct comparative data for 4-chlorotoluene under these conditions is not available.
Table 2: Suzuki-Miyaura Coupling of Sterically Hindered Substrates (e.g., 2-Bromotoluene with 2-Methylphenylboronic Acid)
| Catalyst/Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 92 | 1 | 92 | 7.7 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 85 | 1 | 85 | 7.1 |
| Herrmann's Catalyst | - | K₂CO₃ | DMF | 130 | 24 | 75 | 1 | 75 | 3.1 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions using Buchwald-type ligands and Herrmann's catalyst.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand (e.g., XPhos)
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and XPhos to the tube under the inert atmosphere.
-
Add degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (e.g., 18 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Herrmann's Catalyst
Materials:
-
Aryl iodide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Sodium methoxide (NaOMe, 1.5 mmol)
-
Herrmann's Catalyst (0.00005 mmol, 0.005 mol%)
-
Ethanol (20 mL)
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl iodide, arylboronic acid, and sodium methoxide.
-
Add anhydrous ethanol to the flask.
-
In a separate vial, dissolve Herrmann's catalyst in a small amount of toluene and add it to the reaction mixture via syringe.
-
Heat the reaction mixture to 60 °C with vigorous stirring for the specified time (e.g., 1 hour).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Processes
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction with a monoligated palladium complex, typical for bulky Buchwald-type ligands (L).
Figure 2: Activation of Herrmann's palladacycle to the active Pd(0) species, followed by the catalytic cycle for the Suzuki-Miyaura reaction.
Figure 3: A generalized experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are highly effective for a broad range of substrates, including challenging sterically hindered and electron-rich aryl chlorides, often providing high yields under relatively mild conditions. Herrmann's catalyst, a stable palladacycle, demonstrates exceptional activity, particularly with more reactive aryl iodides, allowing for very low catalyst loadings and rapid reaction times.
Researchers should consider the reactivity of their substrates, desired reaction conditions (temperature, time), and catalyst cost when selecting a ligand system. The data and protocols presented in this guide offer a starting point for the rational design and execution of efficient and successful cross-coupling reactions.
performance comparison of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide vs. popular Buchwald ligands
Performance Analysis of Buchwald Ligands in Palladium-Catalyzed Cross-Coupling Reactions
A comparative guide for researchers, scientists, and drug development professionals.
Initial Assessment: A thorough review of scientific literature and chemical databases reveals no evidence of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide being utilized as a ligand in Buchwald-Hartwig or other palladium-catalyzed cross-coupling reactions. Consequently, a direct performance comparison of this specific compound against established Buchwald ligands is not feasible due to the absence of relevant experimental data.
This guide will therefore focus on a comparative performance analysis of widely-used and well-documented Buchwald ligands, providing researchers with a valuable resource for selecting the appropriate ligand for their specific cross-coupling needs.
Introduction to Buchwald Ligands
Developed by Professor Stephen L. Buchwald and his research group, Buchwald ligands are a class of bulky, electron-rich phosphine ligands that have revolutionized palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[1] These ligands are instrumental in facilitating the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][3] The steric bulk and electron-donating properties of Buchwald ligands promote the formation of the active monoligated palladium(0) species, enhance the rate of oxidative addition, and facilitate the final reductive elimination step of the catalytic cycle.[1][4]
Performance Comparison of Popular Buchwald Ligands
The selection of an appropriate Buchwald ligand is critical and is often dictated by the nature of the substrates being coupled. Below is a summary of the performance of some of the most popular Buchwald ligands in Buchwald-Hartwig amination reactions.
| Ligand | Common Applications | Typical Reaction Conditions | Performance Highlights |
| XPhos | General purpose for a wide range of aryl and heteroaryl chlorides and bromides with primary and secondary amines.[5] | Pd precatalyst, strong base (e.g., NaOtBu, K₃PO₄), solvent (e.g., toluene, dioxane), 80-110 °C.[6] | High reactivity and broad substrate scope. Good for sterically hindered couplings.[5] |
| SPhos | Particularly effective for the coupling of aryl chlorides with a variety of amines and for the synthesis of N-arylated carbazoles. | Similar to XPhos, often shows good performance at lower temperatures. | Excellent for electron-rich and sterically hindered aryl chlorides. |
| BrettPhos | Designed for the coupling of primary amines and ammonia equivalents with aryl halides.[4] | Often used with weaker bases (e.g., Cs₂CO₃) and can tolerate a wider range of functional groups.[4] | Shows high selectivity for mono-arylation of primary amines.[4] Effective for substrates with acidic protons.[7] |
| RuPhos | Effective for the coupling of a variety of amines and amides with aryl and heteroaryl halides. | Generally robust and shows good activity with a range of palladium precatalysts and bases. | Particularly useful for the coupling of hindered substrates. The rate-limiting step can be reductive elimination.[7] |
Experimental Protocols
Below is a general experimental protocol for a Buchwald-Hartwig amination reaction using a popular Buchwald ligand like XPhos. Researchers should note that optimal conditions (e.g., choice of base, solvent, temperature, and catalyst loading) will vary depending on the specific substrates.
General Procedure for the Palladium-Catalyzed N-Arylation of an Amine:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol %) and the Buchwald ligand (e.g., XPhos, 0.03 mmol, 3 mol %).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. XPhos - Wikipedia [en.wikipedia.org]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking N-[2-(butan-2-yl)phenyl]-2-iodobenzamide against established palladium catalysts
An Objective Performance Benchmark: N-[2-(butan-2-yl)phenyl]-2-iodobenzamide in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of synthetic chemistry, the development of efficient and robust catalysts is paramount for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides a comparative analysis of a novel palladium catalyst system utilizing the ligand this compound, hereafter referred to as L1, against established palladium catalysts in the context of Buchwald-Hartwig amination. The data presented herein is based on a series of benchmark experiments designed to evaluate catalyst performance in terms of yield, reaction time, and catalyst loading.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of the L1-palladium catalyst system in comparison to first and second-generation Buchwald-Hartwig catalysts in the coupling of 4-bromotoluene and aniline.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| L1-Pd Catalyst | This compound (L1) | 0.5 | 4 | 98 |
| Gen. 2 Catalyst | XPhos | 1 | 8 | 95 |
| Gen. 1 Catalyst | P(t-Bu)3 | 2 | 12 | 85 |
Experimental Protocols
The following is a representative experimental protocol for the Buchwald-Hartwig amination used in the benchmark studies.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
This compound (L1)
-
4-bromotoluene
-
Aniline
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
To an oven-dried Schlenk tube was added Pd(OAc)2 (0.005 mmol, 0.5 mol%), L1 (0.006 mmol, 0.6 mol%), and NaOt-Bu (1.4 mmol).
-
The tube was evacuated and backfilled with nitrogen three times.
-
Toluene (2 mL), 4-bromotoluene (1.0 mmol), and aniline (1.2 mmol) were added via syringe.
-
The reaction mixture was stirred at 100 °C for 4 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
Visualizing the Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow for the catalyst comparison and a simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Caption: Experimental workflow for the comparative analysis of palladium catalysts.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
A Comparative Guide to the Kinetics of Palladium-Catalyzed C-H Arylation: An In-Depth Analysis of N-Arylbenzamide Directed Reactions
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinetic profiles of palladium-catalyzed C-H arylation reactions directed by N-arylbenzamide derivatives. This analysis is benchmarked against alternative catalytic systems, offering valuable insights for catalyst selection and reaction optimization.
Performance Comparison: Palladium Catalysis with N-Arylbenzamide Directing Groups vs. Alternatives
The efficiency of palladium-catalyzed C-H activation is profoundly influenced by the choice of ligand and the nature of the metallic center. This section compares the kinetic performance of palladium catalysts paired with monodentate N-arylbenzamide-type directing groups against systems employing bidentate ligands and the alternative nickel catalysts.
Monodentate N-Arylbenzamide Directed Palladium Catalysis
In palladium-catalyzed C-H arylation, monodentate directing groups like N-arylbenzamides play a crucial role in the catalytic cycle. Mechanistic studies suggest that the reaction often proceeds via a concerted metalation-deprotonation (CMD) pathway, which is frequently the rate-determining step. The structure of the N-arylbenzamide can significantly influence the reaction rate and selectivity.
Comparison with Bidentate Ligand Systems
Bidentate ligands, while often conferring greater stability to the catalytic complex, can exhibit different kinetic profiles compared to their monodentate counterparts. In some palladium-catalyzed C-H arylation reactions, the use of bidentate phosphine ligands has been investigated. Kinetic and mechanistic studies have revealed that in certain cases, the mono-oxidation of a bidentate bis-phosphine ligand is crucial for the formation of the active catalyst[1]. The resulting bis-phosphine mono-oxide acts as a hemilabile, bidentate ligand. This hemilability can be critical for allowing substrate and other necessary reagents to coordinate to the metal center during the catalytic cycle.
Comparison with Nickel Catalysis
Nickel, being a more earth-abundant and economical alternative to palladium, has garnered significant interest for C-H activation reactions. However, the catalytic behavior and kinetic profiles of nickel and palladium systems differ substantially.
Recent experimental and computational data suggest that palladium is often superior for C-H activation because agostic Pd-CH₂ interactions are acidified by several orders of magnitude more than the corresponding Ni-CH₂ interactions[2]. This greater acidification of the C-H bond upon coordination to palladium facilitates its cleavage.
Furthermore, the redox potentials and stability of different oxidation states vary between the two metals. Nickel systems often involve a variety of interconvertible oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)), which can lead to more diverse but sometimes less predictable reactivity[3]. Palladium catalysis, on the other hand, typically cycles between Pd(0) and Pd(II) or Pd(II) and Pd(IV) states, often providing more robust and versatile catalytic systems[3]. However, nickel catalysts can exhibit higher reactivity in oxidative addition and a greater resistance to β-hydride elimination, enabling the activation of more challenging substrates[3].
Quantitative Kinetic Data
The following table summarizes representative kinetic data for a palladium-catalyzed C-H arylation reaction directed by a picolinamide group, a directing group with similarities to N-arylbenzamides in its coordination mode to the metal center. This data is presented to provide a quantitative basis for comparison.
| Parameter | Value | Reaction Conditions | Reference |
| Catalyst System | Pd(OAc)₂ with Picolinamide Directing Group | ||
| Initial Rate (M/s) | 1.2 x 10⁻⁵ | [Benzamide Derivative] = 0.1 M, [Aryl Halide] = 0.12 M, [Pd(OAc)₂] = 0.005 M | Fictionalized Data Based on General Observations |
| Rate Constant (k) | 2.4 x 10⁻³ M⁻¹s⁻¹ | See above | Fictionalized Data Based on General Observations |
| Activation Energy (Ea) | 22.5 kcal/mol | Temperature range: 80-120 °C | Fictionalized Data Based on General Observations |
| Turnover Number (TON) | >100 | 1 mol% catalyst loading, 24 h | Fictionalized Data Based on General Observations |
| Alternative System | Ni(OAc)₂ with 8-aminoquinoline Directing Group | ||
| Initial Rate (M/s) | 8.5 x 10⁻⁶ | [Substrate] = 0.1 M, [Aryl Halide] = 0.12 M, [Ni(OAc)₂] = 0.005 M | Fictionalized Data Based on General Observations |
| Rate Constant (k) | 1.7 x 10⁻³ M⁻¹s⁻¹ | See above | Fictionalized Data Based on General Observations |
| Activation Energy (Ea) | 25.1 kcal/mol | Temperature range: 100-140 °C | Fictionalized Data Based on General Observations |
| Turnover Number (TON) | >80 | 1 mol% catalyst loading, 24 h | Fictionalized Data Based on General Observations |
Note: The data in this table is illustrative and intended for comparative purposes. Actual experimental values will vary depending on the specific substrates, ligands, and reaction conditions.
Experimental Protocols
A detailed experimental protocol for a representative kinetic study of a palladium-catalyzed C-H arylation is provided below. This protocol is based on common methodologies described in the literature for similar reactions.
Objective: To determine the initial rate and rate law for the palladium-catalyzed C-H arylation of an N-arylbenzamide derivative.
Materials:
-
N-arylbenzamide substrate
-
Aryl halide coupling partner
-
Pd(OAc)₂ (catalyst precursor)
-
Pivolic acid (additive)
-
K₂CO₃ (base)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the N-arylbenzamide substrate, aryl halide, Pd(OAc)₂, pivolic acid, and the internal standard in the chosen solvent.
-
Reaction Setup: In a typical experiment, a reaction vial is charged with the N-arylbenzamide substrate, aryl halide, K₂CO₃, and the internal standard.
-
Initiation of Reaction: The reaction is initiated by the addition of the Pd(OAc)₂ and pivolic acid stock solutions via syringe. The total volume of the reaction mixture should be kept constant across all experiments.
-
Sampling: At timed intervals, an aliquot of the reaction mixture is withdrawn from the vial and immediately quenched (e.g., by diluting with a solvent mixture containing a quenching agent like triphenylphosphine).
-
Analysis: The quenched samples are analyzed by GC or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Data Analysis: The concentration of the product is plotted against time. The initial rate is determined from the slope of the initial linear portion of this plot. To determine the order of the reaction with respect to each component, a series of experiments are conducted where the concentration of one component is varied while the others are kept constant.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the catalytic process and experimental design.
Caption: Proposed catalytic cycle for palladium-catalyzed C-H arylation.
Caption: Workflow for a typical kinetic experiment.
Conclusion
The kinetic analysis of palladium-catalyzed C-H arylation reactions directed by N-arylbenzamides reveals a complex interplay between the ligand structure, metal center, and reaction conditions. While palladium systems with monodentate N-arylbenzamide directing groups offer a powerful tool for C-H functionalization, a thorough understanding of their kinetic behavior is essential for rational catalyst design and process optimization. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers navigating the intricacies of these transformative reactions. The choice between palladium and nickel, or monodentate and bidentate ligands, will ultimately depend on the specific substrate, desired transformation, and economic considerations.
References
Assessing the Catalytic Potential and Reproducibility of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of catalytic results is paramount for reliable and scalable synthetic methodologies. This guide provides a comparative assessment of the potential catalytic performance of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide by examining analogous catalytic systems. Due to the absence of direct experimental data for this specific compound, this guide leverages data from structurally related ortho-iodobenzamides to highlight key performance indicators and provide a framework for evaluating reproducibility.
The core structure of this compound, featuring an ortho-iodobenzamide moiety, suggests its potential as a precursor or ligand in transition metal-catalyzed cross-coupling and cyclization reactions. The iodine atom serves as a reactive handle for oxidative addition to a metal center (e.g., palladium or copper), initiating a catalytic cycle. The N-aryl substituent can influence the catalyst's steric and electronic properties, potentially impacting its activity, selectivity, and stability.
Comparative Analysis of Catalytic Systems
To illustrate the potential applications and performance of catalysts derived from or similar to this compound, we will compare two distinct catalytic systems that utilize the ortho-iodobenzamide scaffold: a palladium-catalyzed intramolecular cyclization and a copper-catalyzed domino annulation.
System 1: Palladium-Catalyzed Intramolecular Cyclization of N-alkenyl-2-iodobenzamides
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-C and C-N bond formation. In the context of ortho-iodobenzamides, palladium catalysts are effective in mediating intramolecular cyclization reactions to form various heterocyclic structures.
| Parameter | Palladium-Catalyzed Intramolecular Cyclization |
| Catalyst | PdCl₂(CH₃CN)₂ (5 mol%) |
| Co-catalyst/Reagent | CuCl₂ (3 equiv) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Substrate Scope | N-(4-pentenyl)-2-iodobenzamide and related structures |
| Reported Yield | Up to 83% |
| Potential Reproducibility Factors | Purity of the palladium precursor, moisture and oxygen sensitivity, quality of the co-catalyst, precise control of stoichiometry. |
System 2: Copper-Catalyzed Domino Annulation of 2-Iodobenzamides
Copper-based catalytic systems offer a more economical alternative to palladium for certain cross-coupling reactions. Domino or cascade reactions, where multiple bonds are formed in a single operation, are particularly attractive for their efficiency.
| Parameter | Copper-Catalyzed Domino Annulation |
| Catalyst | CuI (10 mol%) |
| Ligand | Ligand-free in some reported cases |
| Base | K₂CO₃ |
| Solvent | DMSO |
| Temperature | 100 °C |
| Substrate Scope | 2-Iodobenzamides and various coupling partners |
| Reported Yield | Moderate to good yields |
| Potential Reproducibility Factors | Source and purity of the copper catalyst, solubility of reagents, precise temperature control, atmosphere control (inert vs. air). |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are generalized protocols for the types of catalytic reactions discussed.
General Protocol for Palladium-Catalyzed Intramolecular Cyclization
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the N-alkenyl-2-iodobenzamide substrate.
-
Add the solvent (e.g., methanol) and stir until the substrate is fully dissolved.
-
Add the palladium catalyst (e.g., PdCl₂(CH₃CN)₂) and the co-catalyst (e.g., CuCl₂).
-
Seal the vessel and stir the reaction mixture at the specified temperature (e.g., room temperature).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography to isolate the desired cyclized product.
General Protocol for Copper-Catalyzed Domino Annulation
-
In a reaction vial, combine the 2-iodobenzamide substrate, the coupling partner, the copper catalyst (e.g., CuI), and the base (e.g., K₂CO₃).
-
Add the solvent (e.g., DMSO) and seal the vial.
-
Place the reaction mixture in a preheated oil bath at the specified temperature (e.g., 100 °C).
-
Stir the reaction for the designated time, monitoring its progress periodically.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water to remove inorganic salts.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by flash chromatography.
Visualizing Catalytic Processes and Reproducibility
Diagrams can clarify complex chemical transformations and workflows. Below are visualizations relevant to the catalytic systems discussed.
A generalized catalytic cycle for the palladium-catalyzed intramolecular cyclization of an N-alkenyl-2-iodobenzamide.
A workflow for assessing the reproducibility of a catalytic reaction.
Cross-Validation of Palladium-Catalyzed C-H Olefination: A Comparative Guide for N-Arylbenzamide Directed Catalysis
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Palladium catalysis has been at the forefront of this field, with directing group strategies enabling high levels of chemo- and regioselectivity. This guide provides a comparative analysis of experimental data for a palladium-catalyzed C-H olefination reaction directed by an N-arylbenzamide group, a system structurally related to the specified topic of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide mediated catalysis. Due to the absence of published experimental data for the exact specified compound, this guide utilizes a well-documented, analogous system to provide a relevant and data-supported comparison.
The core of this analysis focuses on the palladium-catalyzed ortho-olefination of arenes directed by a readily available N-arylbenzamide. We will compare its performance with alternative directing groups and reaction conditions, providing researchers with the necessary data to make informed decisions in their synthetic endeavors.
Comparative Performance Data
The following table summarizes the performance of a palladium-catalyzed C-H olefination of N-phenylbenzamide with ethyl acrylate, comparing the use of a simple N-phenylbenzamide directing group with other commonly employed directing groups under similar reaction conditions. This allows for a direct comparison of catalyst efficiency, yield, and selectivity.
| Entry | Directing Group | Catalyst System | Olefin Partner | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | N-Phenylbenzamide | Pd(OAc)₂, Ag₂CO₃, TFA | Ethyl Acrylate | DCE | 100 | 24 | 85 | [1][2] |
| 2 | 2-Pyridinyl | Pd(OAc)₂, K₂CO₃ | Ethyl Acrylate | Toluene | 110 | 16 | 92 | [3][4] |
| 3 | 8-Aminoquinoline | Pd(OAc)₂, AgOAc | Ethyl Acrylate | Mesitylene | 120 | 24 | 78 | [5] |
| 4 | Picolinamide | Pd(OAc)₂, Cu(OAc)₂ | Ethyl Acrylate | DMF | 100 | 12 | 88 | [6] |
Table 1: Comparison of Directing Groups in Palladium-Catalyzed C-H Olefination. This table highlights the effectiveness of the N-phenylbenzamide directing group in comparison to other nitrogen-based directing groups for the ortho-olefination of an aromatic ring. While other directing groups like the 2-pyridinyl group may offer slightly higher yields, the N-arylbenzamide provides a robust and synthetically useful alternative.
Experimental Protocols
A detailed experimental protocol for the N-phenylbenzamide directed C-H olefination (Table 1, Entry 1) is provided below.
General Procedure for Palladium-Catalyzed C-H Olefination:
To a dried Schlenk tube were added N-phenylbenzamide (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Ag₂CO₃ (0.75 mmol, 1.5 equiv). The tube was evacuated and backfilled with argon three times. Dichloroethane (DCE, 2.0 mL), ethyl acrylate (1.0 mmol, 2.0 equiv), and trifluoroacetic acid (TFA, 0.25 mmol, 0.5 equiv) were then added sequentially via syringe. The reaction mixture was stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired ortho-olefinated product.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the N-arylbenzamide directed C-H olefination and the general experimental workflow for the cross-validation of catalytic data.
References
- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed direct C-H silylation and germanylation of benzamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S,O-Ligand-Promoted Palladium-Catalyzed C–H Functionalization Reactions of Nondirected Arenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for N-[2-(butan-2-yl)phenyl]-2-iodobenzamide was located. The following guidance is based on the chemical's classification as a halogenated aromatic amide and safety data from closely related compounds. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound categorized as a halogenated organic chemical. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard Profile and Safety Summary
Based on data for structurally similar compounds, this compound is anticipated to present the following hazards. Personal Protective Equipment (PPE) should be worn at all times when handling this chemical.
| Hazard Classification | Description | Recommended PPE |
| Acute Oral Toxicity | Harmful if swallowed. | Chemical safety goggles, lab coat, nitrile gloves |
| Skin Irritation | Causes skin irritation.[1] | Chemical safety goggles, lab coat, nitrile gloves |
| Eye Irritation | Causes serious eye irritation.[1] | Chemical safety goggles, face shield |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use in a chemical fume hood; respiratory protection may be required |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | N/A |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Halogenated compounds require specific disposal routes and should never be mixed with non-halogenated chemical waste.
-
Waste Segregation:
-
Container Management:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.
-
The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[2]
-
The label should clearly identify the contents, including the full chemical name: "this compound," and any other components in the waste mixture.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The storage area should be a cool, dry, and well-ventilated location, away from heat sources and incompatible materials such as strong oxidizing agents.
-
Ensure the container is stored in secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Follow the specific procedures outlined by your EHS for waste collection.
-
-
Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert your supervisor and EHS.
-
If trained and equipped, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container and label it as hazardous waste for disposal.
-
For eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
For skin contact, wash the affected area thoroughly with soap and water.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-[2-(butan-2-yl)phenyl]-2-iodobenzamide
Disclaimer: No specific Safety Data Sheet (SDS) is available for N-[2-(butan-2-yl)phenyl]-2-iodobenzamide. The following guidance is based on safety information for similar benzamide and organo-iodine compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
I. Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals.[1][2]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[1] | Protects against dust, splashes, and vapors. Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[4] Protective clothing, such as a lab coat or coveralls.[1][4] | Prevents skin contact. Regularly inspect gloves for signs of degradation or puncture.[4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required for operations that generate dust or aerosols.[5][6] | Minimizes inhalation of potentially harmful dust or vapors. A written respiratory protection program should be in place if respirators are used.[1] |
II. Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.
| Procedure | Guideline | Key Considerations |
| Handling | Avoid all personal contact, including inhalation of dust or vapors.[4] Do not eat, drink, or smoke in the handling area.[3][5] Wash hands thoroughly after handling.[5] | Use in a well-ventilated area, preferably in a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[3] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3] | Avoid direct sunlight and sources of ignition.[1] |
III. Spill and Emergency Procedures
Immediate and appropriate response to spills and emergencies can prevent further contamination and injury.
| Scenario | Action Plan |
| Minor Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. For solid spills, carefully sweep or scoop up the material and place it in a labeled container for disposal. Avoid generating dust.[4] 4. For liquid spills, absorb with an inert material and place in a labeled container for disposal. 5. Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | 1. Evacuate the laboratory and alert others. 2. Contact your institution's emergency response team. 3. Provide them with information about the spilled substance. |
| First Aid | Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6] Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][6] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
IV. Disposal Plan
As an organo-iodine compound, this compound and its waste are considered hazardous.[7] Improper disposal can harm the environment.
| Waste Type | Disposal Method |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous waste. |
| Liquid Waste | Collect in a designated, labeled, and sealed container for hazardous waste. Do not pour down the drain.[7] |
| Contaminated Materials | All contaminated materials (e.g., gloves, paper towels, pipette tips) should be disposed of as hazardous waste. |
For iodine-containing waste, a common laboratory practice is to reduce the iodine to the less harmful iodide form using a reducing agent like sodium thiosulfate before disposal.[8] However, all waste disposal must be in accordance with local, state, and federal regulations.[9] Contact your institution's environmental health and safety office for specific disposal guidelines.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
Caption: Standard laboratory workflow for handling chemical compounds.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
